molecular formula C5H6N4O2S B3083597 [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid CAS No. 1142201-19-1

[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid

Cat. No.: B3083597
CAS No.: 1142201-19-1
M. Wt: 186.19 g/mol
InChI Key: FUMGCWBUHRJMSP-UHFFFAOYSA-N
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Description

[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid (CAS 1142201-19-1) is a valuable chemical synthon featuring a 1,3,5-triazine core linked to a thioacetic acid functional group. This molecular architecture makes it a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel compounds with potential biological activity. The 1,3,5-triazine scaffold is a privileged structure in anticancer research. Scientific studies have demonstrated that derivatives based on this core can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, the structure serves as a key precursor for creating molecular hybrids, such as those combining triazine and sulfonamide motifs, which are being explored for their cytotoxic effects against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancers . Beyond oncology, the 1,3,5-triazine core is recognized for its broad therapeutic potential. Research indicates its applicability in developing compounds with antimicrobial , antifungal , and anti-inflammatory properties . Some 1,3,5-triazine derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), presenting opportunities for neuroscience research . The presence of both nitrogen and sulfur atoms in the structure provides multiple sites for coordination and metal complex formation, which can be exploited to enhance biological activity or develop new materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c6-4-7-2-8-5(9-4)12-1-3(10)11/h2H,1H2,(H,10,11)(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMGCWBUHRJMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)SCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227165
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-
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Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-19-1
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227165
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Foundational & Exploratory

An In-depth Technical Guide to Triazine Derivatives with the Molecular Formula C5H6N4O2S

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazine-based compounds represent a cornerstone in modern medicinal chemistry, demonstrating a vast array of pharmacological activities. This guide delves into the specific class of triazine derivatives characterized by the molecular formula C5H6N4O2S. While a singular, extensively studied compound with this exact formula is not prominent in the literature, its constituent elements point towards a hybrid structure of significant therapeutic interest: a triazine core functionalized with a sulfonamide moiety. Such derivatives are at the forefront of research into novel anticancer, antimicrobial, and antiviral agents. This document provides a comprehensive analysis of the molecular properties, synthesis, and characterization of these putative compounds. Furthermore, it outlines established experimental protocols and discusses potential mechanisms of action, offering a robust framework for researchers engaged in the discovery and development of next-generation triazine-based therapeutics.

Molecular and Structural Analysis of C5H6N4O2S

The molecular formula C5H6N4O2S provides the basis for understanding the fundamental properties of this class of triazine derivatives.

Molecular Weight

The exact molecular weight of a compound with the formula C5H6N4O2S is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)61.0086.048
Nitrogen (N)414.00756.028
Oxygen (O)215.99931.998
Sulfur (S)132.0632.06
Total 186.189
Postulated Structure

Triazines are six-membered heterocyclic rings containing three nitrogen atoms.[1] The core formula of a triazine ring is C3H3N3. The remaining atoms in C5H6N4O2S (C2H3NO2S) constitute the substituent groups attached to the triazine core. The presence of sulfur and two oxygen atoms strongly suggests the inclusion of a sulfonamide group (-SO2NH-), a well-known pharmacophore that can enhance the biological activity of a parent molecule.[2][3]

A plausible structural arrangement would involve a triazine ring substituted with an amino group and a sulfonamide-containing side chain. The specific isomer of the triazine ring (1,2,3-, 1,2,4-, or 1,3,5-triazine) would influence the compound's spatial arrangement and biological activity.[4] The 1,3,5- (or s-) triazine isomer is common in medicinal chemistry due to its synthetic accessibility.[5]

Synthesis of Triazine Sulfonamide Derivatives

The synthesis of triazine sulfonamides typically involves multi-step processes, often starting from commercially available precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][6] The reactivity of the chlorine atoms on cyanuric chloride can be controlled by temperature, allowing for sequential nucleophilic substitution reactions.[6]

A generalized synthetic approach to create a library of triazine sulfonamide derivatives is outlined below. This method's rationale is to build complexity in a stepwise manner, allowing for purification and characterization at each stage.

General Synthetic Protocol
  • Monosubstitution: React cyanuric chloride with a primary or secondary amine at a low temperature (e.g., 0-5°C) to replace the first chlorine atom.

  • Disubstitution: Introduce a second, different nucleophile (such as another amine) at a slightly elevated temperature (e.g., room temperature) to replace the second chlorine.

  • Sulfonamide Introduction: The final chlorine atom is substituted by reacting the dichlorinated intermediate with a suitable sulfonamide-containing compound, often at a higher temperature.[3][7]

This sequential substitution is a cornerstone of creating diverse triazine libraries, as a wide variety of amines and sulfonamides can be incorporated.[6]

G A Cyanuric Chloride (C3N3Cl3) B Step 1: Nucleophilic Substitution (Amine 1, 0-5°C) A->B C Monosubstituted Triazine B->C D Step 2: Nucleophilic Substitution (Amine 2, Room Temp) C->D E Disubstituted Triazine D->E F Step 3: Nucleophilic Substitution (Sulfonamide, Elevated Temp) E->F G Final C5H6N4O2S Derivative F->G G cluster_preliminary Preliminary Analysis cluster_detailed Detailed Analysis A Synthesized Compound B FTIR Spectroscopy A->B C Mass Spectrometry A->C D NMR Spectroscopy A->D E Elemental Analysis A->E F Structural Elucidation B->F C->F D->F E->F G Final Confirmation F->G G RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibitor C5H6N4O2S Derivative Inhibitor->PI3K inhibits Inhibitor->Apoptosis

Caption: Hypothetical inhibition of the PI3K signaling pathway by a C5H6N4O2S derivative.

Conclusion

The molecular formula C5H6N4O2S represents a promising scaffold for the development of novel therapeutic agents. While specific, named compounds with this exact formula are not yet widespread, the combination of a triazine core and a sulfonamide moiety is a well-established strategy in medicinal chemistry. The synthetic versatility of the triazine ring allows for the creation of large libraries of derivatives for screening. Coupled with a robust characterization workflow, researchers can efficiently identify and optimize lead compounds. The potential for these molecules to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their relevance in the ongoing search for more effective and targeted therapies for cancer and other diseases. Further exploration of this chemical space is highly warranted.

References

  • MDPI. (2020). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Available at: [Link] 2[2]. PubMed. (2024). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Available at: [Link] 3[8]. ResearchGate. (2024). Novel Synthesis of New Triazine Sulfonamides with Antitumor, Antimicrobial and Anti-SARS-CoV-2 Activities. Available at: [Link] 4[9]. BenchChem. (n.d.). Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide. Retrieved from a general search on the BenchChem website as the direct link was not available. 5[10]. MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available at: [Link] 6[6]. PMC. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link] 7[7]. ACS Publications. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link] 8[3]. MDPI. (2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Available at: [Link] 9[11]. ScienceDirect. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Available at: [Link] 1[5]0. International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. Available at: [Link] 1[4]1. MDPI. (n.d.). Exploring s-triazine derivatives as anticancer agents. Retrieved from a general search on the MDPI website as the direct link was not available. 1[12]2. TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from a general search on the TDX website as the direct link was not available. 1[13]3. Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link] 1[14]4. Wikipedia. (n.d.). Triazine. Available at: [Link] 1[1]7. MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Available at: [Link] 1[15]8. ResearchGate. (2023). Novel Sulfonamide−Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid, a molecule of significant interest within the field of medicinal chemistry. While this specific compound is a discrete chemical entity, its broader family of 1,3,5-triazine derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. This guide will delve into the core aspects of this molecule, from its precise chemical identity to its synthesis, characterization, and potential applications in drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The correct IUPAC name for the topic compound is 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid . The name can also be represented as 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetic acid , with "sulfanyl" and "thio" being acceptable nomenclature for the sulfur linkage.

The structure consists of a central 1,3,5-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This core is substituted with an amino group (-NH₂) at position 4 and a sulfanylacetic acid group (-SCH₂COOH) at position 2.

Figure 1: Chemical structure of 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid.

Synthesis and Mechanistic Insights

The synthesis of 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid can be approached through a convergent synthesis strategy, which is a common methodology for preparing substituted 1,3,5-triazine derivatives.[1][2] A plausible and efficient synthetic route involves the reaction of a biguanide precursor with a suitable ester.

Proposed Synthetic Pathway

A logical synthetic approach would involve the following key steps:

  • Formation of a Thioacetate Ester: The synthesis would likely begin with the reaction of a commercially available 2-chloro-4-amino-1,3,5-triazine with thioglycolic acid ethyl ester. This reaction would proceed via a nucleophilic substitution mechanism, where the sulfur atom of the thioglycolic acid ester displaces the chlorine atom on the triazine ring.

  • Cyclocondensation with Biguanide: While the target molecule itself doesn't require a biguanide condensation for the core, many complex triazine derivatives are built this way. A more direct route for this specific molecule would be the S-alkylation of 2-mercapto-4-amino-1,3,5-triazine with an acetic acid derivative. However, drawing from the synthesis of similar compounds, a common strategy involves building the substituted triazine ring from simpler precursors. For more complex analogs, a key step is often the cyclocondensation of an appropriate ester with a biguanide hydrochloride in the presence of a base like sodium methoxide.[1]

  • Hydrolysis of the Ester: The final step would be the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final product.

Synthesis_Pathway start1 2-chloro-4-amino-1,3,5-triazine step1 Nucleophilic Substitution (e.g., in the presence of a base) start1->step1 start2 HSCH₂COOEt (Ethyl thioglycolate) start2->step1 intermediate Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate step2 Ester Hydrolysis (e.g., NaOH, then H₃O⁺) intermediate->step2 final_product 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid step1->intermediate step2->final_product

Figure 2: Proposed synthetic workflow for 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid.

Comprehensive Characterization and Analytical Protocols

The structural confirmation and purity assessment of 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the acetic acid moiety (a singlet), the amine protons (a broad singlet, exchangeable with D₂O), and potentially a signal for the N-H proton of the triazine ring, depending on tautomeric forms.[3]

    • ¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the three unique carbon atoms of the triazine ring.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the C=N stretching of the triazine ring.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound would be determined using reversed-phase HPLC. A suitable method would involve a C18 column with a gradient elution system, for instance, using a mixture of acetonitrile and water with a modifier like formic acid.[2]

Table 1: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (DMSO-d₆)δ 3.5-4.0 (s, 2H, -S-CH₂-), δ 7.0-7.5 (br s, 2H, -NH₂), δ 12.0-13.0 (br s, 1H, -COOH)
¹³C NMR (DMSO-d₆)δ 30-40 (-S-CH₂-), δ 160-170 (Triazine carbons), δ 170-180 (-COOH)
IR (KBr, cm⁻¹)3400-3200 (N-H stretch), 3300-2500 (O-H stretch), 1720-1680 (C=O stretch), 1650-1550 (C=N stretch)

Biological Significance and Potential Applications

The 1,3,5-triazine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4]

Anticancer Potential

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents.[1][2][5] These compounds often exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural motifs present in 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid, namely the amino-triazine core and the carboxylic acid functional group, provide opportunities for further chemical modification to optimize potency and selectivity against specific cancer targets.

Structure-Activity Relationships (SAR)

The development of new anticancer agents based on the 1,3,5-triazine scaffold often involves systematic modifications to establish structure-activity relationships (SAR).[1][2] The amino group at the 4-position and the substituent at the 2-position are critical for modulating the biological activity. The carboxylic acid group in the title compound could potentially be involved in hydrogen bonding interactions with target proteins or could serve as a handle for the attachment of other pharmacophoric groups to create more complex molecular hybrids.[2]

Biological_Significance cluster_0 Core Compound cluster_1 Potential Applications cluster_2 Key Structural Features 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid 1,3,5-Triazine Core 1,3,5-Triazine Core 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid->1,3,5-Triazine Core Amino Group Amino Group 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid->Amino Group Sulfanylacetic Acid Moiety Sulfanylacetic Acid Moiety 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid->Sulfanylacetic Acid Moiety Anticancer Agent Anticancer Agent Antimicrobial Agent Antimicrobial Agent Antiviral Agent Antiviral Agent 1,3,5-Triazine Core->Anticancer Agent 1,3,5-Triazine Core->Antimicrobial Agent 1,3,5-Triazine Core->Antiviral Agent

Figure 3: Logical relationship between the core compound, its structural features, and potential biological applications.

Conclusion

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid represents a valuable scaffold for the design and development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. The rich pharmacology of the 1,3,5-triazine class of compounds provides a strong rationale for the further investigation of this molecule and its derivatives, particularly in the context of oncology. Future research should focus on the synthesis of a library of analogs and their systematic evaluation in relevant biological assays to unlock their full therapeutic potential.

References

  • Szulczyk, D., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 27(13), 4163. [Link]

  • PubChem. [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid. [Link]

  • Tayade, D. T., & Ingole, S. P. (2016). Synthesis of 1-substituted-2-thio-4-amino-6-phenylformamidino-1,3,5-triazines. Journal of Chemical and Pharmaceutical Research, 8(7), 306-308.
  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. 61(2), 143-148.
  • Szulczyk, D., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De. MOST Wiedzy.
  • Al-Ghorbani, M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 33.
  • Al-Suwaidan, I. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1735.
  • Wikipedia. Thioacetic acid. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]

  • ResearchGate. ChemInform Abstract: 1,2,4-Triazine Derivatives: Synthesis and Biological Applications. [Link]

  • Al-Said, M. S., et al. (2010). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4. Arkivoc, 2011(6), 137-151.
  • Karadeniz Technical University. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11, 33.
  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 384-392.
  • Szulczyk, D., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 27(13), 4163.7(13), 4163.

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An In-depth Technical Guide to S-Substituted 4-amino-1,3,5-triazines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatile Scaffold of 1,3,5-Triazine in Medicinal Chemistry

The 1,3,5-triazine, or s-triazine, nucleus is a privileged heterocyclic scaffold in the realm of drug discovery and development. Its unique electronic properties and the ability to be sequentially and selectively functionalized at the 2, 4, and 6 positions make it a versatile template for creating diverse molecular architectures with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet highly significant, subclass: S-substituted 4-amino-1,3,5-triazines. The introduction of a sulfur linkage and an amino group imparts distinct physicochemical properties that have been exploited to develop potent therapeutic agents, particularly in the areas of oncology and infectious diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these promising compounds.

I. The Synthetic Keystone: Controlled Nucleophilic Substitution of Cyanuric Chloride

The cornerstone for the synthesis of the vast majority of S-substituted 4-amino-1,3,5-triazines is the readily available and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which can be precisely controlled by temperature. This chemoselectivity is the key to the regioselective synthesis of di- and tri-substituted triazines.[3][4]

The general synthetic strategy involves a stepwise nucleophilic aromatic substitution (SNAr) reaction. To achieve the desired S-substituted 4-amino-1,3,5-triazine architecture, the sequential introduction of a thiol and an amine is paramount.

Experimental Protocol: A General Two-Step Synthesis

Step 1: Synthesis of 2-S-substituted-4,6-dichloro-1,3,5-triazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran (THF).[4]

  • Temperature Control: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to ensure monosubstitution.[3][4]

  • Nucleophilic Addition of Thiol: To the cooled solution, add a solution of the desired thiol (1 equivalent) and a base (e.g., potassium carbonate or N,N-diisopropylethylamine (DIEA), 1.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the 2-S-substituted-4,6-dichloro-1,3,5-triazine intermediate.

Step 2: Synthesis of S-substituted-4-amino-6-chloro-1,3,5-triazine

  • Reaction Setup: Dissolve the 2-S-substituted-4,6-dichloro-1,3,5-triazine intermediate (1 equivalent) in a suitable solvent like THF or acetonitrile.

  • Nucleophilic Addition of Amine: Add a solution of the desired primary or secondary amine (1 equivalent) and a base (e.g., K2CO3 or DIEA, 1.1 equivalents) in the same solvent.

  • Reaction Conditions: The second substitution typically requires a higher temperature than the first, often conducted at room temperature or with gentle heating (40-50 °C).[3]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, the reaction mixture is worked up similarly to Step 1 by precipitation in cold water, followed by filtration and drying.

The third chlorine atom can be further substituted by reacting the S-substituted-4-amino-6-chloro-1,3,5-triazine with another nucleophile at an even higher temperature (reflux).[5]

Synthesis_Workflow start Cyanuric Chloride intermediate1 2-S-R-4,6-dichloro-1,3,5-triazine start->intermediate1 R-SH, Base 0-5 °C intermediate2 2-S-R-4-NR'R''-6-chloro-1,3,5-triazine intermediate1->intermediate2 R'R''NH, Base Room Temp. final_product 2-S-R-4-NR'R''-6-Nu-1,3,5-triazine intermediate2->final_product Nu-H, Base Reflux

Figure 1: General synthetic workflow for trisubstituted 1,3,5-triazines.

II. A Spectrum of Biological Activities: From Anticancer to Antimicrobial Agents

S-substituted 4-amino-1,3,5-triazines have emerged as a class of compounds with a broad range of pharmacological activities. Their therapeutic potential has been extensively explored, primarily in the fields of oncology and infectious diseases.

A. Anticancer Activity: Targeting Key Signaling Pathways

The 1,3,5-triazine scaffold has been identified as a promising framework for the development of novel anticancer agents.[6] Several S-substituted 4-amino-1,3,5-triazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival pathways.

1. Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Several 1,3,5-triazine derivatives have been designed and synthesized as potent DHFR inhibitors.[9][10] The general structure-activity relationship for DHFR inhibition suggests that a 2,4-diamino substitution pattern on the triazine ring is crucial for mimicking the binding of the natural substrate, dihydrofolate. The introduction of a sulfur-linked substituent at the 6-position allows for the exploration of additional binding interactions within the active site of the enzyme.

DHFR_Inhibition DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Triazine_Inhibitor S-substituted 4-amino-1,3,5-triazine Triazine_Inhibitor->DHFR Inhibition

Figure 2: Mechanism of action of DHFR inhibitors.

2. Kinase Inhibition:

Protein kinases play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several S-substituted 4-amino-1,3,5-triazines have been investigated as inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many solid tumors. Triazine derivatives have shown promise as EGFR inhibitors.[2]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Dimorpholino-substituted s-triazine derivatives have shown significant potential in targeting this pathway.[2]

  • Casein Kinase 1δ (CK1δ): Inhibition of CK1δ has been explored as a potential therapeutic strategy for neurodegenerative diseases and some cancers.[11]

The structure-activity relationship for kinase inhibition is highly dependent on the specific kinase being targeted. However, a common theme is the ability of the triazine scaffold to serve as a hinge-binding motif, while the S-substituent and the amino group can be modified to achieve selectivity and potency by interacting with other regions of the ATP-binding pocket.

B. Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. S-substituted 4-amino-1,3,5-triazines have demonstrated promising activity against a range of bacteria and fungi.[12] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DHFR, or disruption of the cell membrane. The lipophilicity and electronic properties of the S-substituent can be tuned to optimize antimicrobial potency and spectrum of activity.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The modular nature of the synthesis of S-substituted 4-amino-1,3,5-triazines allows for systematic modifications to explore the structure-activity relationship and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact:

  • The S-Substituent (R): The nature of the group attached to the sulfur atom significantly influences the biological activity.

    • Alkyl vs. Aryl: Aromatic substituents can engage in π-π stacking interactions with aromatic residues in the target protein's active site, often leading to increased potency. Alkyl substituents can modulate lipophilicity and solubility.

    • Substituted Aryl Rings: The introduction of electron-donating or electron-withdrawing groups on an aryl ring can fine-tune the electronic properties of the molecule and its interactions with the target.

  • The Amino Group (NR'R''):

    • Primary vs. Secondary Amines: The presence of a hydrogen bond donor on the amino group can be crucial for anchoring the molecule in the active site.

    • Cyclic Amines: Incorporating the nitrogen into a cyclic system, such as morpholine or piperidine, can restrict conformational flexibility and improve binding affinity.[2]

  • The 6-Position Substituent (Nu): The substituent at the 6-position offers another point of diversification to enhance potency and selectivity.

IV. Quantitative Analysis of Biological Activity

The following table summarizes the in vitro biological activity of selected S-substituted 4-amino-1,3,5-triazine derivatives against various cancer cell lines and enzymes.

Compound IDS-Substituent (R)Amino Substituent (NR'R'')6-Substituent (Nu)Target/Cell LineIC50/MIC (µM)Reference
1 4-ChlorophenylMorpholinoMorpholinoMCF7 (Breast Cancer)6.19[7]
2 4-BromophenylPyrazolylMorpholinoHCT-116 (Colon Cancer)0.50[7]
3 PhenylPhenylaminoAminoHepG2 (Liver Cancer)20.53[2]
4 -Diamino4-FluorophenylJurkat (Leukemia)>50% inhibition at 10 µM[12]
5 -Diamino3,4,5-TrimethoxyphenylFAK (Kinase)41.9[2]

V. Future Perspectives and Conclusion

S-substituted 4-amino-1,3,5-triazines represent a highly promising class of compounds with significant therapeutic potential. The synthetic accessibility and the ease of structural modification make them an attractive scaffold for further exploration in drug discovery. Future research in this area will likely focus on:

  • Target-Specific Design: The design and synthesis of derivatives with high selectivity for specific enzyme isoforms to minimize off-target effects and improve the therapeutic index.

  • Exploration of Novel Biological Targets: Investigating the activity of this compound class against a wider range of therapeutic targets, including those involved in inflammatory and neurodegenerative diseases.

  • Advanced Drug Delivery Systems: The development of novel formulations and drug delivery strategies to enhance the bioavailability and therapeutic efficacy of these compounds.

VI. References

  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

  • Zhang, Y., et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega, 8(1), 1059-1067. [Link]

  • El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Semantic Scholar. [Link]

  • Wróbel, A., & Drozdowska, D. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current medicinal chemistry, 28(5), 910–939. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(7), 12693–12711. [Link]

  • Li, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6649. [Link]

  • Głowacka, I. E., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7501. [Link]

  • Mushtaq, A., & Naseer, M. M. (2023). SAR of 1,3,5‐triazine derivatives. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. European journal of medicinal chemistry, 70, 559–567. [Link]

  • Brullo, C., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European journal of medicinal chemistry, 142, 523–549. [Link]

  • Nguyen, T. T., et al. (2023). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 13(15), 10143-10154. [Link]

  • Shaharia, M. S. B., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC medicinal chemistry, 15(4), 1103–1117. [Link]

  • Ji, J., & Shi, D. H. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC advances, 11(52), 32961–32972. [Link]

  • Patel, A. B., et al. (2014). An efficient synthesis of new thiazolidin-4-one fused s-triazines as potential antimicrobial and anticancer agents. Semantic Scholar. [Link]

  • Afonso, C. A. M., et al. (2018). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC. [Link]

  • Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European journal of medicinal chemistry, 125, 1194–1206. [Link]

  • Encyclopedia.pub. (2023). The Antitumor Activity of s-Triazine Derivatives. [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 1,3,5-triazine (s-triazine) derivatives. [Link]

  • Kráľová, K., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1253. [Link]

  • Ma, X., et al. (2012). 3D-QSAR study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). Bioorganic & medicinal chemistry letters, 22(9), 3194–3197. [Link]

  • ScholarBank@NUS. (n.d.). SYNTHESIS OF 4,6-DIAMINO-1,2-DIHYDRO-1,3,5-TRIAZINES AS POTENTIAL BACTERIAL DIHYDROFOLATE REDUCTASE INHIBITORS. [Link]

  • S., et al. (2023). 7-Amino-[1][3][9]triazolo[1,5-a][3][4]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. European journal of medicinal chemistry, 258, 115594. [Link]

Sources

Methodological & Application

Synthesis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid from chloroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic Acid

Executive Summary

This technical guide details the synthesis of This compound (CAS: 1142201-19-1) utilizing chloroacetic acid as the electrophilic alkylating agent. This moiety is a critical building block in the development of triazine-based antimicrobials, herbicides, and combinatorial libraries for drug discovery.

The protocol employs a robust S-alkylation (nucleophilic substitution) strategy under basic aqueous conditions. Unlike complex anhydrous procedures, this method utilizes water as the primary solvent, adhering to Green Chemistry principles while ensuring high regioselectivity for the sulfur atom over the exocyclic amine or ring nitrogens.

Chemical Reaction & Mechanism

The synthesis relies on the nucleophilic attack of the triazinyl thiolate anion onto the


-carbon of chloroacetic acid.

Reaction Scheme:

ReactionScheme Thiol 4-Amino-1,3,5-triazin-2-thiol (Nucleophile) Conditions 2.2 eq. NaOH Reflux, 3h Thiol->Conditions CAA Chloroacetic Acid (Electrophile) CAA->Conditions Product This compound (Precipitate at pH 3) Conditions->Product S_N2 Substitution -NaCl, -H2O

Figure 1: Reaction scheme illustrating the S-carboxymethylation pathway.

Mechanistic Insight:

  • Deprotonation: Sodium hydroxide deprotonates the thiol (

    
    ) to form the highly nucleophilic thiolate anion (
    
    
    
    ). It simultaneously neutralizes the chloroacetic acid to sodium chloroacetate.
  • S-Alkylation: The thiolate attacks the methylene carbon of the chloroacetate via an

    
     mechanism. Sulfur is a "softer" nucleophile than the "hard" amine nitrogen (HSAB theory), driving regioselectivity toward S-alkylation rather than N-alkylation.
    
  • Precipitation: The final product is amphoteric (zwitterionic character). Acidification to its isoelectric point (approx. pH 3.0–4.0) suppresses the solubility of the carboxylate and protonates the ring, causing the free acid to precipitate.

Materials & Equipment

Reagents:

  • Precursor: 4-Amino-1,3,5-triazin-2-thiol (CAS: 36469-86-0) - Purity >97%[1]

  • Reagent: Chloroacetic acid (CAS: 79-11-8) - Handle with extreme care (corrosive)

  • Base: Sodium Hydroxide (NaOH), pellets or 10M solution.

  • Solvent: Deionized Water (DI Water).

  • Acid: Hydrochloric Acid (HCl), 6M (for workup).

Equipment:

  • Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.

  • Reflux condenser.

  • pH meter or narrow-range pH paper (range 1–6).

  • Vacuum filtration setup (Buchner funnel).

  • Oil bath or heating mantle.

Experimental Protocol

Step 1: Preparation of the Thiolate Solution
  • In a round-bottom flask, dissolve 2.2 equivalents of NaOH in DI Water (approx. 10 mL per gram of thiol).

    • Note: 2.0 eq is required to neutralize both the thiol and the incoming chloroacetic acid. The 0.2 eq excess ensures basicity throughout the reaction.

  • Add 1.0 equivalent of 4-Amino-1,3,5-triazin-2-thiol.

  • Stir at room temperature for 15 minutes until a clear, homogeneous solution forms (formation of sodium thiolate).

Step 2: Addition of Chloroacetic Acid
  • Prepare a solution of 1.1 equivalents of Chloroacetic acid in a minimum volume of water.

    • Safety Alert: Chloroacetic acid causes severe skin burns. Wear double nitrile gloves and a face shield.

  • Slowly add the chloroacetic acid solution to the reaction flask dropwise over 10 minutes.

    • Observation: The reaction is slightly exothermic.

Step 3: Reaction
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (100°C) for 3 hours .

    • Alternative: Heating at 80°C for 4–5 hours is also effective if reflux is not desired.

  • Monitor reaction progress by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting thiol spot should disappear.

Step 4: Workup and Isolation
  • Cool the reaction mixture to room temperature (20–25°C).

  • Place the flask in an ice bath to cool further to <10°C.

  • Critical Step: Slowly acidify the solution with 6M HCl dropwise with vigorous stirring.

  • Target pH 3.0 .

    • Why? At pH > 7, the product exists as a soluble carboxylate. At pH < 1, the amine/triazine ring protonates, forming a soluble hydrochloride salt. The zwitterionic/neutral free acid has minimum solubility at pH ~3.

  • A white to off-white precipitate will form immediately. Stir for an additional 30 minutes in the ice bath to maximize yield.

Step 5: Purification
  • Filter the solid using vacuum filtration.

  • Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual NaCl and unreacted chloroacetic acid.

  • Wash with a small amount of cold ethanol (optional, aids drying but may dissolve some product).

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow start Start: Reagent Prep step1 Dissolve Thiol in aq. NaOH (Formation of Thiolate) start->step1 step2 Add Chloroacetic Acid (Dropwise, exothermic) step1->step2 step3 Reflux at 100°C for 3 hours step2->step3 step4 Cool to <10°C step3->step4 step5 Acidify with HCl to pH 3.0 (Precipitation) step4->step5 step6 Vacuum Filtration & Wash step5->step6 end Final Product: Dry at 50°C step6->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

ParameterExpected Value / ObservationNotes
Physical State White to off-white crystalline powder
Melting Point > 220°C (Decomposes)Typical for triazine amino acids [1].[2]
Solubility Soluble in DMSO, dilute base; Insoluble in water (acidic), DCM.
IR Spectrum 1700–1720 cm⁻¹ (C=O stretch) 3100–3400 cm⁻¹ (NH stretch)Confirm presence of carboxylic acid and amine.[2]
¹H NMR (DMSO-d₆)

3.8–4.0 ppm (s, 2H, S-CH₂)

7.0–7.5 ppm (br s, 2H, NH₂)
The singlet at ~4.0 ppm confirms S-alkylation.

Troubleshooting & Optimization

  • Issue: No precipitate forms upon acidification.

    • Cause: The solution is too dilute or the pH is not exactly at the isoelectric point.

    • Solution: Concentrate the solution by rotary evaporation to half volume. Check pH carefully; if pH drops below 1, back-titrate with dilute NaOH to pH 3.

  • Issue: Product is oily or sticky.

    • Cause: Impurities or incomplete drying.

    • Solution: Recrystallize from hot water or a water/ethanol mixture. Scratch the side of the flask with a glass rod to induce crystallization.

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during washing.

    • Solution: Ensure reflux time is sufficient. Do not over-wash the filter cake; the product has slight water solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54356453, this compound. Retrieved from [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Retrieved from [Link]

Sources

Application Note: Optimized Reaction Conditions for Triazine Thiol Substitution with Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for the S-alkylation of 1,3,5-triazine-2,4,6-trithiol (Trithiocyanuric Acid, TMT) with bromoacetic acid . The resulting product, 2,4,6-tris(carboxymethylthio)-1,3,5-triazine , is a critical intermediate for functional polymers, heavy metal remediation ligands, and dendrimer cores.

Unlike standard alkylations, this reaction requires precise pH control to manage the thione-thiol tautomerism of the triazine core and prevent N-alkylation side reactions. This guide provides two validated methods: a Green Aqueous Protocol (recommended for scale-up) and a Solvent-Based Protocol (for kinetic control).

Mechanistic Insight & Critical Process Parameters (CPPs)

Reaction Mechanism

The reaction proceeds via a classic S_N2 nucleophilic substitution . However, the triazine core introduces unique electronic constraints. TMT exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In basic media, the equilibrium shifts to the thiolate anion (C-S⁻), which is a soft nucleophile.

  • Nucleophile: Triazine thiolate (generated in situ by base).

  • Electrophile:

    
    -Carbon of Bromoacetic acid.
    
  • Leaving Group: Bromide ion (Br⁻).

  • Selectivity: The "soft-soft" interaction between the sulfur anion and the alkyl halide carbon favors S-alkylation over N-alkylation, provided the base strength is sufficient to maintain the thiolate form but not so high as to degrade the triazine ring.

Critical Process Parameters
ParameterOptimized ConditionRationale
Stoichiometry (Base) 6.6 – 7.0 equivalents CRITICAL: You must neutralize 3 thiol protons (

) AND 3 carboxylic acid protons from the bromoacetic acid. Insufficient base leads to incomplete substitution.
Stoichiometry (Electrophile) 3.3 – 3.5 equivalents A 10-15% excess of bromoacetic acid ensures the reaction drives to completion (tri-substitution) despite potential hydrolysis of the bromide.
Temperature 50°C – 80°C The first substitution is fast at RT. The second and third substitutions are sterically hindered and require thermal activation.
pH Control pH > 10 (Reaction) pH < 2 (Isolation) High pH maintains nucleophilicity. Low pH is required to protonate the carboxylate groups for precipitation/isolation.

Visual Workflows

Reaction Scheme (S_N2 Pathway)

ReactionScheme TMT Triazine Trithiol (TMT) Inter Tris-Thiolate Intermediate TMT->Inter Deprotonation (pH > 10) Base Base (NaOH/KOH) Base->Inter Product 2,4,6-tris(carboxymethylthio)- 1,3,5-triazine Inter->Product S_N2 Substitution (50-80°C) BrAcOH Bromoacetic Acid BrAcOH->Product Electrophile Attack

Caption: Transformation of TMT to the tris-substituted derivative via thiolate intermediate.

Experimental Process Flow

ProcessFlow cluster_setup Phase 1: Setup & Dissolution cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dissolve TMT (1.0 eq) in 3.5 eq NaOH (aq) Step3 Slow Addition of Electrophile (Exothermic Control) Step1->Step3 Step2 Prepare Na-Bromoacetate (Mix BrAcOH + Na2CO3/NaOH) Step2->Step3 Step4 Heat to 60-80°C Time: 4-12 Hours Step3->Step4 Step5 QC Check: TLC/HPLC (Disappearance of mono/di-sub) Step4->Step5 Step6 Cool to RT & Filter (Remove insoluble impurities) Step5->Step6 Complete Step7 Acidify with HCl to pH 1-2 (Precipitate Product) Step6->Step7 Step8 Filter, Wash (H2O), Dry Step7->Step8

Caption: Step-by-step workflow for the aqueous synthesis protocol.

Standardized Protocols

Method A: Aqueous Alkaline Synthesis (Recommended)

Best for: Bulk synthesis, Green chemistry compliance, Cost efficiency.

Reagents:

  • 1,3,5-Triazine-2,4,6-trithiol (TMT): 17.7 g (0.1 mol)

  • Bromoacetic Acid: 45.8 g (0.33 mol)

  • Sodium Hydroxide (NaOH): 28.0 g (0.7 mol) dissolved in 150 mL water.

  • Hydrochloric Acid (Conc.): For workup.

Procedure:

  • Preparation of Nucleophile: In a 500 mL 3-neck round-bottom flask, dissolve 17.7 g of TMT in 100 mL of the NaOH solution. The solution should be clear and yellow.

    • Note: TMT is insoluble in water but dissolves rapidly in base as the tris-thiolate salt forms.

  • Preparation of Electrophile: Separately, neutralize the bromoacetic acid (45.8 g) with the remaining NaOH solution (or solid Na2CO3) in an ice bath to prevent premature hydrolysis. Add this solution slowly to the TMT solution over 30 minutes.

    • Caution: The reaction is exothermic. Maintain temperature < 40°C during addition.

  • Reaction: Once addition is complete, heat the mixture to 60–80°C and stir vigorously for 6–12 hours.

    • Monitoring: Use TLC (mobile phase: Ethyl Acetate/Methanol/Acetic Acid) to monitor the disappearance of the starting thiol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any insoluble impurities (if any).

    • Slowly add concentrated HCl to the filtrate with stirring until pH 1–2 is reached. A thick white precipitate will form immediately.

  • Purification: Filter the solid, wash copiously with cold water (to remove NaBr and excess acid), and dry in a vacuum oven at 50°C.

    • Yield: Typically 85–95%.

Method B: Solvent-Assisted Synthesis (DMF/Ethanol)

Best for: Modified derivatives or when strictly anhydrous conditions are preferred to avoid ester hydrolysis side-reactions.

Reagents:

  • Solvent: DMF or Ethanol/Water (1:1).

  • Base: Potassium Carbonate (K2CO3) or DIPEA.

Procedure:

  • Dissolve TMT (1 eq) and K2CO3 (3.5 eq) in DMF. Stir for 30 mins to generate the salt.

  • Add Ethyl Bromoacetate (instead of the acid) if ester product is desired, or Bromoacetic acid (3.3 eq).

  • Stir at 35–50°C for 12 hours.

  • Workup: Pour the reaction mixture into ice water. Acidify with HCl to precipitate the product.

    • Note: DMF is difficult to remove; extensive water washing is required.

Characterization & Quality Control

TechniqueExpected SignalInterpretation
FT-IR Broad peak 3000-2500 cm⁻¹Strong peak ~1710 cm⁻¹O-H stretch (Carboxylic Acid)C=O stretch (Carbonyl)
1H NMR (DMSO-d6) Singlet at

ppm
S-CH₂-COOH methylene protons. Absence of SH protons.
Melting Point > 200°C (Decomposition)TMT derivatives typically have very high melting points.
Solubility Soluble in: dilute NaOH, DMSO.Insoluble in: Water (acidic), Hexane, Chloroform.Confirms the presence of free carboxylic acid groups.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines. Retrieved from

  • Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (NIH). Retrieved from

  • Arkivoc. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Retrieved from

  • Sigma-Aldrich. (2025). Trithiocyanuric acid Product Specification. Retrieved from

  • Polymers. (2018).[2] Kinetic, Isotherm, and Thermodynamic Studies for Ag(I) Adsorption Using Carboxymethyl Functionalized Poly(glycidyl methacrylate). (Describing the carboxymethylation protocol). Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of Triazine Thioacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It details the high-efficiency, microwave-assisted synthesis of s-triazine thioacetic acid derivatives , a privileged scaffold in antifolates, antimicrobials, and covalent organic frameworks (COFs).

Executive Summary

The 1,3,5-triazine (s-triazine) core is a cornerstone of medicinal chemistry due to its cost-effective starting material (Cyanuric Chloride, TCT) and its ability to display three distinct functionalities in specific vectors. While conventional nucleophilic aromatic substitution (


) on TCT requires long reaction times (hours to days) and harsh reflux conditions—especially for the third substitution—microwave (MW) irradiation dramatically accelerates this process.

This guide provides a validated protocol for introducing a thioacetic acid moiety (via thioglycolic acid) onto the triazine ring. This specific functionalization is critical for increasing aqueous solubility, providing a handle for bioconjugation, or targeting specific enzyme pockets (e.g., DHFR).

Key Advantages of this Protocol:

  • Speed: Reaction times reduced from 12–24 hours to <15 minutes.

  • Selectivity: Precise temperature control minimizes over-substitution by-products.

  • Yield: Enhanced yields (>85%) due to suppressed side reactions (hydrolysis).

  • Green Chemistry: Compatible with aqueous/ethanol solvent systems.

Scientific Foundation & Mechanism

The "Temperature-Dependent Orthogonality" of TCT

The reactivity of the three chlorine atoms on cyanuric chloride is governed by the electron-donating nature of the substituents already on the ring. As nucleophiles replace chlorine, the ring becomes more electron-rich, deactivating the remaining chlorines toward further nucleophilic attack.

  • 1st Substitution: Highly reactive. Occurs at 0°C .[1][2]

  • 2nd Substitution: Moderately reactive. Occurs at Room Temperature (25–40°C) .

  • 3rd Substitution: Deactivated. Traditionally requires reflux (>80°C) .

Why Microwave?

The third substitution, often required to introduce the sulfur moiety in complex drug candidates, is the rate-limiting step. Microwave irradiation provides dielectric heating , directly coupling energy to the polar solvent and reagents. This overcomes the high activation energy barrier of the deactivated di-substituted triazine ring efficiently, avoiding the thermal degradation often seen in prolonged oil-bath refluxes.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The thiolate nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-like anionic intermediate (transition state), followed by the expulsion of the chloride ion.

ReactionMechanism Start Cyanuric Chloride (Electrophile) TS Meisenheimer Complex (Transition State) Start->TS + Base (Attack) Nu Thioglycolic Acid (Nucleophile) Nu->TS Prod Triazine Thioether Derivative TS->Prod - Cl⁻ (Elimination) HCl HCl / Salt TS->HCl

Figure 1: Mechanistic pathway of the nucleophilic aromatic substitution of chloride by thioglycolic acid on the triazine core.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2,4-dichloro-6-substituted-s-triazine OR Cyanuric Chloride (depending on stage).

  • Reagent: Thioglycolic acid (Mercaptoacetic acid, CAS: 68-11-1).

  • Base: Potassium Carbonate (

    
    ) or 
    
    
    
    (Anhydrous).
  • Solvent: Ethanol (EtOH), DMF, or THF. Note: Ethanol is preferred for green chemistry and excellent MW absorption.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator).

Protocol: Synthesis of 2,4-disubstituted-6-(carboxymethylthio)-1,3,5-triazine

This protocol assumes the starting material is a 2,4-disubstituted-6-chloro-triazine (the most difficult substitution). If starting from TCT, perform Step 1 and 2 at 0°C and RT respectively, before this step.

Step 1: Reagent Preparation
  • In a 10 mL microwave vial, dissolve the Chloro-triazine precursor (1.0 mmol) in Ethanol (4 mL).

  • Add Thioglycolic acid (1.2 mmol, 1.2 eq).

  • Add

    
      (2.5 mmol, 2.5 eq). Excess base is required to neutralize the acid and scavenge the HCl formed.
    
Step 2: Microwave Irradiation
  • Seal the vial with a Teflon-lined cap.

  • Program the microwave reactor with the following parameters:

    • Temperature: 85°C – 100°C (Target dependent; start at 85°C).

    • Time: 5 – 10 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Dynamic (Max 150W).

    • Stirring: High.

  • Pre-stirring: Allow 30 seconds of pre-stirring before irradiation to ensure homogeneity.

Step 3: Work-up & Purification [3]
  • Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling.

  • Filtration: Filter the reaction mixture to remove inorganic salts (

    
    , excess Carbonate). Wash the solid residue with a small amount of hot ethanol.
    
  • Acidification: Pour the filtrate onto crushed ice (~20g). Acidify carefully with 10% HCl to pH 3–4.

    • Observation: The thioacetic acid derivative typically precipitates as a white or off-white solid upon acidification.

  • Isolation: Filter the solid precipitate, wash with cold water (3x 10 mL), and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (8:2).

Workflow Visualization

Workflow Reagents Reagents: Substrate + Thioglycolic Acid + K2CO3 + EtOH Vial Seal MW Vial (Teflon Cap) Reagents->Vial MW Microwave Irradiation 85-100°C | 5-10 min Vial->MW Cool Cool to 50°C & Filter Salts MW->Cool Acid Acidify Filtrate (pH 3-4) with 10% HCl Cool->Acid Product Precipitate & Filter (Final Product) Acid->Product

Figure 2: Operational workflow for the microwave-assisted synthesis of triazine thioacetic acid derivatives.

Data Analysis & Validation

Comparison: Microwave vs. Conventional Heating

The following data summarizes the efficiency gains when synthesizing 2,4-diamino-6-(carboxymethylthio)-1,3,5-triazine.

ParameterConventional RefluxMicrowave MethodImprovement Factor
Temperature 80–100°C (Oil Bath)85–100°C (Internal)Equivalent
Time 12 – 24 Hours5 – 10 Minutes ~140x Faster
Yield 60 – 70%85 – 95% +25% Yield
Solvent Vol High (20-50 mL)Low (2-4 mL)Green Economy
Purity Requires Column Chrom.Often Precipitation onlySimplified Workup
Characterization Checkpoints (Self-Validation)

To validate the protocol success, look for these spectral signatures:

  • IR Spectroscopy: Appearance of a strong Carbonyl (

    
    ) stretch at 1700–1720 cm⁻¹  (Carboxylic acid) and disappearance of the 
    
    
    
    stretch at ~850 cm⁻¹ .
  • ¹H NMR (DMSO-d₆): A singlet at δ 3.8 – 4.0 ppm corresponding to the

    
     protons. A broad singlet at δ 12.0 – 13.0 ppm  for the carboxylic acid proton (
    
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete conversion due to steric hindrance.Increase Temp to 110°C or time to 15 min. Switch solvent to DMF for higher boiling point.
Over-pressure Solvent vapor pressure or

evolution.
Use a larger vial headspace. Ensure pre-stirring to release initial

before sealing.
Oily Product Impurities or residual solvent.[1]Triturate the oil with n-Hexane or Diethyl Ether to induce crystallization.
Hydrolysis Water present in solvent competing with Thiol.Use Anhydrous solvents and dry

. Store TCT in a desiccator.

References

  • Microwave-Assisted Nucleophilic Substitutions of Cyanuric Chloride. ResearchGate. [Link]

  • Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Scilit. [Link]

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis. Organic Chemistry Portal. [Link]

  • Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines. MDPI. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine. PubMed Central. [Link]

Sources

Introduction: The Strategic Design of Triazine Thioacetic Acid as a Polydentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of triazine thioacetic acid as a versatile ligand for metal complexation.

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its six-membered aromatic ring containing three symmetrically placed nitrogen atoms provides a rigid, planar core that can be easily functionalized at the 2, 4, and 6 positions.[1] This synthetic accessibility, typically starting from the inexpensive precursor cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the precise installation of various functional groups, leading to a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific, powerful derivative: 2,4,6-tris(carboxymethylthio)-1,3,5-triazine , hereafter referred to as triazine thioacetic acid (TTA). By functionalizing the triazine core with three thioacetic acid arms, a highly effective polydentate chelating agent is created. TTA is designed to leverage the principles of coordination chemistry to form stable complexes with a wide range of metal ions.

The ligand's efficacy stems from its combination of multiple donor atoms:

  • Soft Donor Sites : The three sulfur atoms of the thioether linkages provide soft Lewis base sites, ideal for forming strong covalent bonds with soft Lewis acid metal ions like Hg(II), Cd(II), and Pb(II).

  • Hard Donor Sites : The three carboxylate groups offer hard oxygen donor atoms, which preferentially coordinate with hard metal ions such as Fe(III), Ca(II), and Mg(II). The nitrogen atoms in the triazine ring also act as hard donor sites.[6]

  • Chelate Effect : As a multidentate ligand, TTA can bind to a single metal ion through multiple donor sites simultaneously, forming highly stable five- or six-membered chelate rings. This "chelate effect" results in complexes that are significantly more stable than those formed with analogous monodentate ligands.[7][8]

This unique combination of hard and soft donor sites makes TTA a versatile ligand for applications ranging from heavy metal remediation and corrosion inhibition to the development of novel metallodrugs, where the biological activity of the triazine core can be synergistically enhanced or modulated by the coordinated metal ion.[9][10][11]

Part 1: Synthesis and Characterization of the Ligand

The synthesis of triazine thioacetic acid is a straightforward process rooted in the well-established chemistry of cyanuric chloride, which undergoes sequential nucleophilic aromatic substitution reactions.

Protocol 1: Synthesis of Triazine Thioacetic Acid (TTA)

Objective: To synthesize 2,4,6-tris(carboxymethylthio)-1,3,5-triazine from cyanuric chloride and thioglycolic acid.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Thioglycolic acid (2-mercaptoacetic acid)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware, magnetic stirrer, heating mantle, pH meter, and filtration apparatus.

Methodology:

  • Preparation of Nucleophile Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 3.3 equivalents of thioglycolic acid in 100 mL of distilled water.

  • Basification: Cool the solution in an ice bath to 0-5 °C. Slowly add a 2 M solution of NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches approximately 10-11 to deprotonate the thiol and carboxylic acid groups, forming the sodium thioglycolate salt. This enhances its nucleophilicity.

  • Preparation of Cyanuric Chloride Solution: In a separate beaker, dissolve 1.0 equivalent of cyanuric chloride in 50 mL of acetone.

  • Nucleophilic Substitution: Cool the cyanuric chloride solution in an ice bath. Add the acetone solution of cyanuric chloride dropwise to the cold, stirring solution of sodium thioglycolate over 30-45 minutes. Maintain the reaction temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours to ensure complete substitution of all three chlorine atoms.

  • Precipitation of the Ligand: After the reaction is complete, transfer the mixture to a larger beaker. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring. The TTA product is insoluble in acidic aqueous media.

  • Isolation and Purification: Continue adding HCl until the pH is approximately 1-2. A white precipitate of TTA will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts (NaCl).

  • Drying: Dry the purified TTA in a vacuum oven at 60 °C to a constant weight.

Characterization: The structure of the synthesized TTA should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: Look for the disappearance of the C-Cl stretch from cyanuric chloride and the appearance of characteristic peaks for C-S (thioether), C=O (carboxylic acid), and O-H stretches.

  • ¹H and ¹³C NMR Spectroscopy (in DMSO-d₆): Confirm the chemical structure by identifying the protons of the methylene groups and the carbons of the triazine ring, methylene groups, and carbonyl groups.

  • Elemental Analysis: Verify the elemental composition (C, H, N, S) of the synthesized compound.

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification TGA Thioglycolic Acid + NaOH (aq) Mix Nucleophilic Substitution (0-5 °C -> RT, 12-18h) TGA->Mix CC Cyanuric Chloride + Acetone CC->Mix Acidify Acidification (HCl) to pH 1-2 Mix->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with H₂O Filter->Wash Dry Dry under Vacuum Wash->Dry Final Pure Triazine Thioacetic Acid (TTA) Dry->Final

Fig 1. Synthetic workflow for triazine thioacetic acid (TTA).

Part 2: Metal Complexation: Protocols and Principles

The coordination of metal ions to TTA is typically performed in a solution phase, followed by isolation of the resulting solid complex. The choice of solvent and reaction conditions depends on the solubility of the ligand and the metal salt.

Principle of Chelation

TTA acts as a hexadentate ligand, capable of binding a metal ion through its three nitrogen and three sulfur/oxygen atoms. The specific coordination mode depends on the metal ion's properties (size, charge, hard/soft character) and the reaction pH, which dictates the protonation state of the carboxylate groups. For many transition metals, coordination is expected to involve the triazine nitrogen atoms and the sulfur atoms, forming stable five-membered chelate rings.

Chelation_Process cluster_donors Donor Sites M Metal Ion (M²⁺) Complex [M(TTA)] Complex (Stable Chelate Rings) M->Complex TTA TTA Ligand N N (Triazine) S S (Thioether) O O (Carboxylate) N->M Coordination Bonds S->M Coordination Bonds O->M Coordination Bonds

Fig 2. Chelation of a metal ion by the polydentate TTA ligand.
Protocol 2: General Synthesis of a TTA-Metal Complex (e.g., Cu(II)-TTA)

Objective: To synthesize a copper(II) complex using TTA as the ligand.

Materials:

  • Synthesized Triazine Thioacetic Acid (TTA)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or similar metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O)[9]

  • Ethanol or Methanol

  • Dimethylformamide (DMF)

  • Ammonium hydroxide (for pH adjustment, if necessary)

Methodology:

  • Ligand Solution: Dissolve 1.0 equivalent of TTA in a minimum amount of DMF. Gently warm if necessary to aid dissolution. In a separate flask, prepare a solution of 1.0 equivalent of CuCl₂·2H₂O in 20 mL of ethanol.

  • Complexation Reaction: Slowly add the ethanolic metal salt solution to the stirring TTA solution at room temperature.

  • pH Adjustment (Optional): Monitor the pH of the solution. For some metals, deprotonation of the carboxylic acid groups is required for coordination. If a precipitate does not form, slowly add dilute ammonium hydroxide dropwise to raise the pH to 5-7, which facilitates complex formation.

  • Precipitate Formation: Upon mixing or pH adjustment, a colored precipitate of the Cu(II)-TTA complex should form.

  • Digestion: Gently heat the mixture to ~60 °C and stir for 1-2 hours to "digest" the precipitate. This process can improve the crystallinity and purity of the complex.

  • Isolation: Allow the mixture to cool to room temperature, then collect the solid complex by vacuum filtration.

  • Washing: Wash the product sequentially with small portions of water, then ethanol, to remove any unreacted starting materials and byproducts.

  • Drying: Dry the final metal complex in a vacuum oven at 70 °C.

Characterization of Metal Complexes

Confirming the formation and structure of the complex is critical.

  • FT-IR Spectroscopy: A key technique. Compare the spectrum of the complex with that of the free ligand. A significant shift (typically a decrease) in the frequency of the C=O stretching vibration indicates coordination of the carboxylate oxygen to the metal ion. Shifts in the C-N vibrations of the triazine ring also suggest coordination.[12]

  • UV-Visible Spectroscopy: For transition metal complexes (like Cu, Ni, Co), this method is used to observe d-d electronic transitions, which provides information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center.[9]

  • Magnetic Susceptibility: Measurements help determine the number of unpaired electrons on the metal ion, providing further insight into its oxidation state and coordination environment.[9]

  • Thermogravimetric Analysis (TGA): Can be used to determine the thermal stability of the complex and to confirm the presence of coordinated water molecules.[12]

Complex Color Key FT-IR Shift (ν C=O, cm⁻¹) Ligand → Complex UV-Vis λmax (nm) (Assignment) Proposed Geometry
TTA Ligand White1710--
Cu(II)-TTA Green1710 → 1625~650 (d-d transition)Distorted Octahedral
Ni(II)-TTA Pale Green1710 → 1630~410, ~720 (d-d transitions)Octahedral
Co(II)-TTA Pink1710 → 1635~530 (d-d transition)Octahedral
Table 1: Representative Characterization Data for TTA Metal Complexes (Hypothetical Data Based on Typical Observations for Similar Ligands[9][12]).

Part 3: Applications in Research and Drug Development

The unique structure of TTA and its metal complexes opens avenues in several scientific fields, most notably in drug discovery and environmental science.

Application 1: Anticancer Drug Development

Scientific Rationale: The s-triazine core is present in several clinically used and experimental anticancer agents.[4][13] Its derivatives have been shown to inhibit key cellular pathways, including those involving tyrosine kinases (like EGFR) and the PI3K/Akt/mTOR pathway.[4] Metal complexation can enhance this activity through several mechanisms:

  • Enhanced Cellular Uptake: The lipophilicity of the ligand can be modified upon complexation, potentially improving its ability to cross cell membranes.

  • Targeted Action: Some metal ions, like iron, are essential for cancer cell proliferation. Chelators that can bind and sequester intracellular iron can induce apoptosis, making iron chelation a viable anticancer strategy.[11]

  • Synergistic Cytotoxicity: The combined action of the bioactive triazine ligand and the cytotoxic or redox-active metal center can lead to a synergistic therapeutic effect.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of TTA and its metal complexes against a cancer cell line (e.g., MCF-7, human breast cancer).

Methodology:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of TTA and its metal complexes in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Incubation: Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological_Action cluster_cell Complex M(TTA) Complex Membrane Cancer Cell Membrane Complex->Membrane Cellular Uptake Fe Intracellular Fe³⁺ Pool Complex->Fe Iron Chelation Cell Cancer Cell Membrane->Cell Proliferation Cell Proliferation & Growth Fe->Proliferation Required for Apoptosis Apoptosis (Cell Death) Fe->Apoptosis Depletion Induces

Fig 3. A proposed mechanism for anticancer activity via iron chelation.
Application 2: Corrosion Inhibition

Scientific Rationale: Triazine derivatives are effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments.[14][15] Their effectiveness is attributed to the presence of multiple heteroatoms (N, S) with lone pairs of electrons that can coordinate to the metal surface.[10][16] The TTA ligand, with its abundance of N, S, and O atoms, is an excellent candidate for this application. It can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through both physical (electrostatic) and chemical (coordination bond formation) interactions.[16]

Experimental Protocol: Weight Loss Method

Objective: To determine the corrosion inhibition efficiency of TTA on mild steel in an acidic solution (e.g., 1 M HCl).

Methodology:

  • Coupon Preparation: Prepare pre-weighed mild steel coupons of a known surface area. Polish them with abrasive papers, degrease with acetone, wash with distilled water, and dry.

  • Corrosive Media: Prepare a 1 M HCl solution (blank) and several test solutions of 1 M HCl containing different concentrations of TTA (e.g., 50, 100, 200 ppm).

  • Immersion: Immerse one coupon into each solution, ensuring it is fully submerged.

  • Exposure: Leave the coupons in the solutions for a set period (e.g., 6 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them carefully to remove corrosion products, wash, dry, and re-weigh them accurately.

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

References

  • Exploring s-triazine derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis and Studies on S-Triazine-Based Ligand and Its Metal Complexes. (2014). Hindawi Publishing Corporation. Retrieved February 15, 2026, from [Link]

  • Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. (n.d.). International Journal of Pharmaceutical and Medical Research. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and antioxidant property of nano-scaled metal complexes of triazine based hydroxy chalcone. (2022). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Stability constant determination of sulfur and selenium amino acids with Cu(II) and Fe(II). (2019). Journal of Inorganic Biochemistry. Retrieved February 15, 2026, from [Link]

  • Stabilities and Structure of Metal Complexes with Sulfur-Donor Ligands. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. (2024). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Novel Triazine Schiff's Bases Complexes with Transition Metal(II) Ions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis and spectral studies on metal complexes of s-triazine based ligand and non linear optical properties. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Determination of Stability Constants of Mixed Ligand Complexes of Palladium(II) with Venlafaxine Drug and Sulfur Ligands. (2017). Asian Journal of Pharmaceutics. Retrieved February 15, 2026, from [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • Stability constants of complexes. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Inhibition effect of Triazine derivative on oil well steel (L-80 steel) corrosion in 15% HCl. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • investigation-on-the-synthesis-of-a-triazine-derivative-and-its-corrosion-inhibition-performance-in-co-2-saturated-brine. (2024). Bohrium. Retrieved February 15, 2026, from [Link]

  • Predicting the Stability Constants of Metal-Ion Complexes from First Principles. (2019). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • THIOLACETIC ACID. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. (2002). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Triazine Chalcogenones from Thiocyanate or Selenocyanate Addition to Tetrazine Ligands in Ruthenium Arene Complexes. (2023). University of Pisa. Retrieved February 15, 2026, from [Link]

  • High-yield Synthesis and Characterisation of a Potential Chelating agent 2,4,6-triamino-1,3,5-triazine-N,N,N',N',N",N"-hexaacetic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (a) and (b) Triazine ligands with additional thioether coordination sites, (c). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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Bioconjugation methods using triazine thioacetic acid linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Bioconjugation Using Triazine Thioacetic Acid (TTA) Scaffolds

Executive Summary

The Triazine Thioacetic Acid (TTA) linker platform represents a robust, modular approach to bioconjugation, leveraging the orthogonal chemoselectivity of the 1,3,5-triazine (cyanuric chloride) core. Unlike linear crosslinkers (e.g., SMCC, PEG-NHS), TTA scaffolds utilize Nucleophilic Aromatic Substitution (


)  to create rigid, branched conjugates with tunable valency.

This guide details the synthesis and application of TTA linkers, specifically focusing on the Carboxymethylthio-triazine motif. This moiety combines the stability of the aromatic thioether bond with the versatility of a carboxylic acid handle, enabling the precise attachment of amine-containing payloads (drugs, fluorophores) to protein targets.

Key Advantages:

  • Tunable Reactivity: Stepwise substitution controlled by temperature (

    
    ).
    
  • Rigid Architecture: The triazine core reduces linker flexibility, potentially stabilizing protein tertiary structures.

  • Hydrophilic Character: The thioacetic acid (carboxymethylthio) groups enhance aqueous solubility, reducing aggregation risks common with hydrophobic linkers.

Scientific Foundation & Mechanism

The Triazine Core: A Programmable Scaffold

The chemistry relies on the sequential substitution of the three chloride atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT).[1] The reactivity of the remaining chlorides decreases significantly after each substitution due to the loss of electron-withdrawing capability and resonance stabilization from the new substituent.

  • 
     Substitution (
    
    
    
    ):
    Highly reactive, typically with the most nucleophilic species (e.g., thiol of mercaptoacetic acid).
  • 
     Substitution (Room Temp):  Moderately reactive, suitable for protein amines (Lysine-
    
    
    
    -NH2) or secondary linkers.
  • 
     Substitution (
    
    
    
    ):
    Inert under physiological conditions, ensuring the final conjugate is stable against hydrolysis or cross-reactivity in vivo.
The Thioacetic Acid (TTA) Moiety

In this context, "Thioacetic Acid Linker" refers to the carboxymethylthio group (


) derived from reacting mercaptoacetic acid  (thioglycolic acid) with the triazine core.
  • Role: It serves as a hydrophilic spacer and provides a carboxylate handle for further activation (e.g., via EDC/NHS) to attach payloads.

  • Stability: The resulting Triazine-S-C (aromatic thioether) bond is highly resistant to oxidation and hydrolysis compared to aliphatic thioethers or thioesters.

Experimental Workflow Visualization

The following diagram illustrates the stepwise synthesis of a semi-functionalized TTA linker and its subsequent conjugation to a protein.

TTA_Workflow TCT Cyanuric Chloride (TCT) Intermediate Dichlorotriazine-TTA (Intermediate) TCT->Intermediate Step 1: 0°C, pH 8 SNAr Substitution MAA Mercaptoacetic Acid (Nucleophile 1) MAA->Intermediate Conjugate Protein-Triazine-TTA Conjugate Intermediate->Conjugate Step 2: RT, pH 8.5 Amine Coupling Protein Protein (Lys-NH2) Protein->Conjugate Activation EDC/NHS Activation Conjugate->Activation Step 3: Carboxyl Activation Final Final Bioconjugate Activation->Final Step 4: Payload Coupling Payload Amine-Payload (Drug/Dye) Payload->Final

Figure 1: Stepwise assembly of the Triazine-Thioacetic Acid conjugate. Note the temperature-dependent selectivity ensuring controlled functionalization.

Detailed Protocols

Protocol A: Synthesis of the Activated TTA Linker (2-chloro-4,6-bis(carboxymethylthio)-1,3,5-triazine)

Objective: To create a heterobifunctional linker with two carboxyl groups (for payload) and one reactive chlorine (for protein attachment).

Materials:

  • Cyanuric Chloride (Recrystallized from hexane).

  • Mercaptoacetic Acid (Thioglycolic acid).

  • Sodium Carbonate (

    
    ).
    
  • Acetone and Milli-Q Water.

Procedure:

  • Dissolution: Dissolve 10 mmol Cyanuric Chloride in 20 mL cold acetone. Pour into 50 mL crushed ice/water (

    
    ) under vigorous stirring to form a fine suspension.
    
  • First Addition: Dropwise add 10 mmol Mercaptoacetic acid (neutralized with

    
     to pH 7) over 30 mins. Maintain temp 
    
    
    
    .
    • Mechanism:[2][3][] The first chloride is displaced.[1][2][5]

    • Check: pH must remain ~6-7. Add base if necessary.

  • Second Addition: Raise temperature to Room Temperature (

    
    ) . Add a second equivalent (10 mmol) of Mercaptoacetic acid. Stir for 2 hours.
    
    • Mechanism:[2][3][] The second chloride is displaced.[1][5] The third chloride remains intact at this temperature.

  • Workup: Acidify to pH 2 with 1M HCl. The product, 2-chloro-4,6-bis(carboxymethylthio)-1,3,5-triazine , will precipitate. Filter, wash with cold acidic water, and dry under vacuum.

    • Validation: Check purity via HPLC (C18 column) and MS (Expected Mass: ~M+H).

Protocol B: Protein Conjugation (Amine-Directed)

Objective: Conjugate the TTA linker to surface lysines of a target antibody/protein.

Reagents:

  • Target Protein (

    
     in Borate Buffer, pH 8.5).
    
    • Note: Avoid Tris or Glycine buffers (primary amines compete).

  • TTA Linker (from Protocol A).

  • DMSO (anhydrous).

Step-by-Step:

  • Preparation: Dissolve TTA Linker in DMSO to

    
    .
    
  • Reaction: Add TTA solution to the protein at a 10-20 molar excess .

    • Solvent Note: Keep final DMSO concentration

      
       to prevent protein denaturation.
      
  • Incubation: Incubate at

    
     for 2-4 hours  or RT for 12 hours .
    
    • Why Heat? The third chlorine (on the disubstituted triazine) is deactivated. It requires higher energy (

      
       or long times) to react with Lysine amines effectively.
      
  • Quenching: Add 1M Ethanolamine (pH 8.5) to a final concentration of 50 mM to block unreacted chlorides.

  • Purification: Desalt using a Zeba Spin Column (7K MWCO) or dialysis against PBS (pH 7.4).

Outcome: Protein functionalized with pendant Carboxyl groups (via the thioacetic acid arms).

Protocol C: Payload Attachment (Carboxyl Activation)

Objective: Attach an amine-containing drug or fluorophore to the TTA-modified protein.

  • Activation: To the TTA-Protein (in PBS/MES pH 6.0), add EDC (

    
    ) and Sulfo-NHS  (
    
    
    
    ). React for 15 mins at RT.
  • Coupling: Adjust pH to 7.2-7.5. Add the Amine-Payload (5-10 molar excess relative to linker).

  • Incubation: React for 2 hours at RT.

  • Final Purification: Size Exclusion Chromatography (SEC) to remove free payload.

Data Presentation & Quality Control

Quantitative Analysis Table

Use the following metrics to validate the conjugate.

MetricMethodAcceptance CriteriaTroubleshooting
Linker:Protein Ratio (LPR) MALDI-TOF MS or UV-Vis (if chromophore present)Target: 2.0 - 4.0If low: Increase Temp to

or pH to 9.0 during Protocol B.
Free Thiol Content Ellman's Assay

protein
If high: Indicates disulfide scrambling; ensure TTA linker is pure (no free MAA).
Aggregation SEC-HPLC

High MW species
If high: Reduce linker excess; ensure DMSO

.
Hydrolysis Rate RP-HPLC (Linker stability)

degradation / 24h
TTA thioether bond is stable; instability suggests ester formation (wrong reagent).
Troubleshooting: The Hydrolysis Trap

A common failure mode is the hydrolysis of the chlorine before protein attachment.

  • Symptom: Low conjugation yield despite high reagent excess.

  • Cause: Old cyanuric chloride (hydrolyzed to cyanuric acid) or wet DMSO.

  • Fix: Recrystallize Cyanuric Chloride from hexane/toluene before synthesis. Store TTA linker in a desiccator.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Sun, X., et al. (2021). "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation." Molecules, 26(3), 743. Link

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews, 44(15), 5495-5551. Link

  • Bhat, R. G., et al. (2011). "Application of cyanuric chloride-based chiral derivatizing reagents... for enantioresolution of proteinogenic amino acids."[6] Amino Acids, 42, 1371–1378. Link

  • Gondru, R., et al. (2023). "Site-selective peptide functionalisation mediated via vinyl-triazine linchpins."[7][8] Chemical Science, 15, 123-130. Link

Sources

Application Note: Precision Engineering of Triazine-Based Peptidomimetics via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, offering a rigid, planar core with three orthogonal vectors for substitution.[1] In peptidomimetic drug discovery, triazine derivatives serve as powerful bioisosteres for


-amino acids, enabling the synthesis of proteolytically stable "foldamers" and combinatorial libraries.[1] This application note details the temperature-controlled orthogonal chemoselectivity  required to synthesize triazine libraries on solid support. We present a validated protocol for the sequential nucleophilic aromatic substitution (

) of cyanuric chloride (TCT) on Rink Amide resin, enabling the rapid generation of diverse amino acid mimetics.

The Chemistry of the Core: Orthogonal Reactivity

The success of triazine synthesis relies on the unique reactivity profile of 2,4,6-trichloro-1,3,5-triazine (TCT).[1] The reactivity of the three chloride atoms decreases stepwise as electron-donating nucleophiles are introduced. This creates a predictable "energy landscape" that can be navigated purely by temperature control.

  • 
     Substitution (
    
    
    
    C):
    Highly reactive.[1] Occurs exothermically. Requires ice-bath cooling to prevent over-substitution.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Substitution (Room Temp):  Moderately reactive. Requires a base (e.g., DIPEA) and ambient temperature.[2]
    
  • 
     Substitution (60–90
    
    
    
    C or MW):
    Inert.[1] Requires significant thermal energy or microwave irradiation to displace the final chloride.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the energy barriers and required conditions for sequential substitution.

TriazineReactivity TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Dichlorotriazine) TCT->Mono Nucleophile 1 0°C, < 1 hr Di Di-Substituted (Monochlorotriazine) Mono->Di Nucleophile 2 DIPEA, RT, 2-4 hr Tri Tri-Substituted (Target Mimetic) Di->Tri Nucleophile 3 Heat (80°C) or MW > 6 hr

Figure 1: The thermodynamic cascade of cyanuric chloride substitution. Note the escalating energy requirements for each step.[3]

Solid-Phase Strategy: The Resin-Capture Approach

While TCT can be manipulated in solution, solid-phase synthesis (SPS) allows for rapid purification (filtration) and the use of excess reagents to drive reactions to completion.[1]

Resin Selection[1]
  • Rink Amide Resin: Recommended for generating C-terminal amides, common in peptidomimetics.[1]

  • Linker Strategy: The resin-bound amine acts as Nucleophile 1 .[1] This anchors the triazine core to the solid support immediately, simplifying subsequent washing steps.

Critical Considerations
  • Solvent Choice: THF (Tetrahydrofuran) is superior to DMF for the first step (

    
    C) due to better solubility of TCT and lower freezing point. DMF is preferred for high-temperature steps.[1]
    
  • Base: Diisopropylethylamine (DIPEA) is the standard proton scavenger. Inorganic bases (

    
    ) are less effective in penetrating the resin matrix.
    
  • Loading Control: Over-loading the resin with TCT can lead to cross-linking (one TCT molecule reacting with two resin sites). Using a high excess (3–5 equiv) of TCT at

    
    C minimizes this risk by statistically favoring the 1:1 reaction.
    

Detailed Experimental Protocol

Objective: Synthesis of a library of trisubstituted triazine peptidomimetics on Rink Amide resin.

Materials
  • Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading).

  • Reagents: Cyanuric Chloride (TCT), DIPEA, diverse amines (primary/secondary), Fmoc-diamines (if extending peptide chain).[1]

  • Solvents: Dry THF, DMF, DCM, MeOH.

Step-by-Step Workflow
Phase 1: Resin Preparation & Loading (Nucleophile 1)[1]
  • Swelling: Place 200 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (30 min).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ).
  • Validation: Perform a Kaiser Test . Result should be Dark Blue (Free amines present).

  • TCT Loading (Critical Step):

    • Cool the reactor to

      
      C  (ice bath).
      
    • Dissolve TCT (5 equiv) in dry THF. Add DIPEA (10 equiv).

    • Add solution to resin. Agitate gently at

      
      C for 60 minutes .
      
    • Note: Do not let the temperature rise, or cross-linking may occur.

  • Wash: Filter and wash rapidly with cold THF (

    
    ) and DCM (
    
    
    
    ).
  • Validation: Perform a Kaiser Test . Result should be Colorless/Yellow (Amines capped by Triazine).

Phase 2: Second Substitution (Nucleophile 2)[1]
  • Reagent Prep: Dissolve Amino Acid Ester or Primary Amine (3 equiv) and DIPEA (6 equiv) in THF/DMF (1:1).

  • Reaction: Add to resin-bound dichlorotriazine. Agitate at Room Temperature for 3–4 hours .

  • Wash: Wash with DMF (

    
    ), DCM (
    
    
    
    ).
  • QC Check: Ideally, cleavage of a small aliquot here should show a mass corresponding to the monochloro-derivative (Isotopic pattern of Cl is distinct in MS).

Phase 3: Third Substitution (Nucleophile 3)[1]
  • Reagent Prep: Dissolve Secondary Amine or excess Primary Amine (5 equiv) and DIPEA (10 equiv) in DMF.

  • Reaction (Thermal):

    • Method A (Oven): Seal reactor and heat to 80^\circ$C for 12–16 hours.

    • Method B (Microwave - Recommended): Transfer to MW vial. Irradiate at 80^\circ$C (50 W) for 20 minutes.

  • Wash: Wash extensively with DMF (

    
    ), DCM (
    
    
    
    ), MeOH (
    
    
    ).
Phase 4: Cleavage & Isolation[1]
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Incubation: Shake at RT for 2 hours.

  • Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Quality Control & Validation

Triazine synthesis requires rigorous QC because "deletion sequences" (missing substitutions) are common if steric hindrance is high.

Data Summary Table: Troubleshooting Common Failures
Observation (LCMS)Probable CauseCorrective Action
Mass = Target + Cl Incomplete 3rd substitutionIncrease Temp to 100°C or use Microwave; Switch solvent to NMP.
Mass = Dimer (2x Resin) Resin cross-linking during Step 1Ensure TCT is in large excess (5-10 eq) and strictly keep at 0°C.
Mass = Hydrolysis (+OH) Moisture contaminationUse anhydrous solvents; Ensure DIPEA is fresh.[1]
Broad NMR Peaks RotamersTriazine-amine bonds often exhibit restricted rotation.[1] Run NMR at 50°C.
Workflow Visualization

SPPS_Workflow Start Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Check1 Kaiser Test: Blue? Deprotect->Check1 Check1->Deprotect No (Repeat) Load Step 1: TCT Loading (0°C, THF, 1h) Check1->Load Yes Check2 Kaiser Test: Colorless? Load->Check2 Check2->Load No (Failed) Sub2 Step 2: Amine 1 Addition (RT, THF/DIPEA, 3h) Check2->Sub2 Yes Sub3 Step 3: Amine 2 Addition (80°C or MW, DMF, 12h) Sub2->Sub3 Cleave TFA Cleavage & Ether Precip Sub3->Cleave

Figure 2: Validated workflow for solid-phase triazine synthesis. Diamond nodes represent critical "Go/No-Go" decision points.[1]

Applications & Case Studies

A. Antimicrobial Peptidomimetics (AMPs)

Triazine amino acids have been successfully used to mimic the cationic/hydrophobic balance of AMPs.[4][5] By using a Fmoc-diamine in Substitution 2, the triazine unit can be embedded into a peptide backbone.[1]

  • Design: Cationic groups (e.g., ethylenediamine) at

    
     and hydrophobic tails (e.g., octylamine) at 
    
    
    
    .
  • Result: Compounds like BJK-4 showed potent activity against S. aureus with high proteolytic stability due to the non-natural triazine backbone [1].[1][4]

B. Protein-Protein Interaction (PPI) Inhibitors

The planar triazine core mimics the


 residues of a 

-turn.[1]
  • Application: Inhibitors of the p53-MDM2 interaction.[1]

  • Strategy: Substitution of the triazine ring with bulky hydrophobic groups (phenyl, naphthyl) to mimic the Trp-Phe-Leu triad of p53.[1]

References

  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Source: Int. J. Mol.[4] Sci. 2020, 21(10), 3602.[4] Link:[Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Source: Molecules 2021, 26(4), 1168. Link:[Link][1]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Source: Frontiers in Chemistry, 2018. Link:[Link]

  • Efficient Solid-Phase Synthesis of 1,3,5-Trisubstituted 1,3,5-Triazine-2,4,6-triones. Source: J. Comb.[6] Chem. 2002, 4, 5, 484–490.[6] Link:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: S-Carboxymethylation of Amino-Triazine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the S-carboxymethylation of amino-triazine thiols. It is designed to move beyond basic recipes into the mechanistic "why" that governs yield and purity.

Module 1: The Mechanistic Grounding

To improve yield, you must first understand the competition occurring in your flask. Amino-triazine thiols (e.g., 2-amino-4,6-dimercapto-1,3,5-triazine) exist in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms.

The reaction is a nucleophilic substitution (


).[1] Your goal is to favor the S-attack  over the N-attack  (regioselectivity) and prevent oxidative dimerization  (disulfide formation).
The Critical Pathway

The following diagram illustrates the reaction logic and failure modes.

ReactionPathway Thione Thione Form (Major Tautomer) Thiol Thiol Form (Reactive Species) Thione->Thiol Equilibrium Thiolate Thiolate Anion (Strong Nucleophile) Thiol->Thiolate Base (pH 8-10) Product S-Carboxymethylated Product Thiolate->Product SN2 Attack on MCA Disulfide Disulfide Impurity (Oxidative Side-Product) Thiolate->Disulfide O2 / High pH N_Alk N-Alkylated Impurity (Regio-isomer) Thiolate->N_Alk High Temp / pH > 12 MCA Chloroacetic Acid (Electrophile)

Figure 1: Mechanistic pathway showing the desired S-alkylation route (Green/Blue) versus common failure modes (Red).

Module 2: Optimization Protocol (The "Gold Standard")

Do not simply mix reagents. Follow this controlled protocol to maximize the S-isomer yield.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Amino-Triazine Thiol 1.0SubstrateEnsure fine powder for solubility.
Monochloroacetic Acid (MCA) 1.1 - 1.2ElectrophileSlight excess drives completion.
Base (NaOH/KOH) 2.0 - 2.2Catalyst1 eq to neutralize MCA, 1 eq to form Thiolate.
Reducing Agent (TCEP/DTT) 0.05StabilizerOptional but recommended to prevent disulfides.
Step-by-Step Workflow

1. Solubilization & Activation (The pH Trap)

  • Action: Dissolve the amino-triazine thiol in water (or 1:1 Water/Ethanol if lipophilic) containing 2.2 equivalents of NaOH.

  • Why: You must generate the thiolate anion.

  • Checkpoint: Measure pH. It should be 9.0–10.5 .

    • Risk:[2] If pH > 12, you risk deprotonating the amino group (pKa ~14, but effective nucleophilicity increases), leading to N-alkylation.

    • Risk:[2] If pH < 7, the thiol (pKa ~6-7 on triazines) remains protonated and unreactive.

2. Controlled Addition (The Kinetic Control)

  • Action: Prepare a separate solution of Sodium Chloroacetate (neutralize MCA with Na2CO3 or NaOH before addition). Add this dropwise to the triazine solution at 0–5°C .

  • Why: The reaction is exothermic. Heat favors the "harder" nucleophile (Nitrogen) and hydrolysis of the triazine ring. Cold favors the "softer" nucleophile (Sulfur).

3. Reaction Phase

  • Action: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Why:

    
     reactions require time. Monitoring by HPLC/TLC is essential here.
    

4. Isolation (The Isoelectric Precipitation)

  • Action: Carefully acidify the solution with 1M HCl to pH 3.0–4.0 .

  • Why: The product is likely zwitterionic (amino group + carboxylic acid). It is least soluble at its Isoelectric Point (pI).

  • Observation: A white/off-white precipitate should form immediately.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product Check_Solubility Did the starting material dissolve completely? Problem->Check_Solubility Check_pH Was pH maintained at 9-10? Check_Solubility->Check_pH Yes Add_CoSolvent Use DMF or EtOH as co-solvent Check_Solubility->Add_CoSolvent No Check_Oxidation Is the product disulfide dimer? Check_pH->Check_Oxidation Yes Adjust_Base Strict pH monitoring. Avoid pH > 11. Check_pH->Adjust_Base No (Too High/Low) Degas Degas solvents (N2). Add TCEP. Check_Oxidation->Degas Yes Check_Isoelectric Did you acidify to pH 3-4? Check_Oxidation->Check_Isoelectric No Success Success Check_Isoelectric->Success Yes Fix_Workup Product is soluble at neutral pH. Acidify to precipitate. Check_Isoelectric->Fix_Workup No

Figure 2: Diagnostic workflow for identifying yield loss.

Frequently Asked Questions

Q1: My product is water-soluble and won't precipitate at pH 3. How do I isolate it?

  • Diagnosis: Highly polar amino-triazines may remain soluble even at the pI.

  • Solution:

    • Concentrate the aqueous phase under reduced pressure.

    • Add cold Ethanol or Acetone to force precipitation (antisolvent method).

    • Alternatively, use a Desalting Column or Diafiltration if the molecule is large enough, to remove the NaCl salts formed during the reaction.

Q2: I see two spots on TLC. Is one the N-alkylated product?

  • Analysis: It is possible. N-alkylation is favored by high temperatures (>50°C) and high pH (>12).

  • Verification: Check the UV absorbance. N-alkylated triazines often show a hypsochromic shift (blue shift) compared to S-alkylated products due to the disruption of the conjugated system.

  • Remedy: Repeat the experiment keeping the temperature strictly below 25°C and the pH below 10.5.

Q3: Why do I need to neutralize Chloroacetic Acid (MCA) before adding it?

  • Explanation: MCA is a strong acid. Adding it directly to your alkaline thiol solution will cause a sudden drop in pH, protonating the thiolate back to the unreactive thiol. You will then have to add more base, increasing the salt load and ionic strength, which can hinder precipitation later.

Q4: Can I use Iodoacetic acid instead?

  • Insight: Yes, Iodoacetic acid is a better leaving group (

    
    ) and reacts faster. However, it is more expensive and light-sensitive.
    
  • Recommendation: Use Iodoacetic acid only if the Chloro- derivative fails to react due to steric hindrance on the triazine ring.

References

  • Mechanism of Thiol Alkylation: Lutolf, M. P., et al. "Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids."[3] Bioconjugate Chemistry 12.6 (2001): 1051-1056. [Link]

  • Triazine Chemistry & Substitution Patterns: Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron 62.41 (2006): 9507-9522. (Note: General reference for Triazine reactivity hierarchy: S-nucleophiles > N-nucleophiles under neutral/mild basic conditions).
  • Isoelectric Point & Solubility of Thiol-Proteins/Derivatives: Tang, C. H., et al. "An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation (AE-IEP) of High-Thiol Plant Proteins." Foods 12.11 (2023): 2105. [Link]

  • Carboxymethylation Protocols (General): Gurd, F. R. N. "Carboxymethylation."[1][4][5][6] Methods in Enzymology 11 (1967): 532-541. (Foundational text on using Haloacetates for S-alkylation).

Sources

Optimizing pH for reaction of 4-amino-1,3,5-triazine-2-thiol with chloroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Lead, Heterocyclic Chemistry Division Subject: Optimization of S-Carboxymethylation: 4-amino-1,3,5-triazine-2-thiol

Welcome to the technical support hub. You are likely performing an S-carboxymethylation to synthesize S-(4-amino-1,3,5-triazin-2-yl)mercaptoacetic acid .[1]

This reaction is chemically straightforward but kinetically sensitive to pH due to the tautomeric nature of the triazine thiol and the electrostatic repulsion between the nucleophile and the alkylating agent.[2] This guide breaks down the "Why" and "How" to ensure high yields.

Part 1: Critical Parameters (The Science)

The pH "Sweet Spot" (Target: pH 10.0 – 11.0)

The reaction relies on the nucleophilic attack of the sulfur atom onto chloroacetic acid (CAA).[2] However, two factors fight against you:

  • Thiol-Thione Tautomerism: 4-amino-1,3,5-triazine-2-thiol exists in equilibrium with its thione form (C=S).[1] The thione is a poor nucleophile.[1][2] You must use a base to deprotonate the thiol, locking it into the thiolate anion (R-S⁻) form, which is the active nucleophile.[2]

  • Electrostatic Repulsion: At basic pH, Chloroacetic Acid is ionized to Chloroacetate (Cl-CH₂-COO⁻) .[1] Your nucleophile (Thiolate) is also negatively charged.[1][2] These two anions repel each other, creating an activation energy barrier.[2]

Why pH 10-11?

  • < pH 9: The concentration of the active thiolate anion drops significantly.[2][3] The neutral thiol dominates, and the reaction stalls.[2]

  • > pH 12: Risk of hydrolyzing the chloroacetic acid into glycolic acid (OH-CH₂-COOH), wasting reagents.[1] There is also a minor risk of competing N-alkylation at the amino group or ring nitrogens, although sulfur is the softer, preferred nucleophile.[1][2]

Stoichiometry is Non-Intuitive

You cannot use a 1:1 ratio of Base:Reactants.[1][2] You need at least 2.2 equivalents of base.[1][2]

  • 1.0 eq to neutralize the Chloroacetic Acid (to Chloroacetate).[2]

  • 1.0 eq to deprotonate the Triazine Thiol (to Thiolate).[2]

  • 0.2 eq excess to maintain the pH > 10 as the reaction proceeds (buffering capacity).

Part 2: Standard Operating Procedure (SOP)

Reagents:

  • 4-amino-1,3,5-triazine-2-thiol (ATT)

  • Chloroacetic Acid (CAA)[1][2]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1][2]

  • Solvent: Water (preferred) or Water/Ethanol (1:1) if solubility is an issue.

Protocol:

  • Preparation of Nucleophile (The "Activation" Step):

    • Dissolve 1.0 eq of ATT in water.[1][2]

    • Slowly add 2.2 eq of Base (KOH/NaOH) .

    • Observation: The solution should become clear as the thiolate salt forms.[1][2]

    • Check: Verify pH is > 10.[1][2]

  • Addition of Electrophile:

    • Prepare a solution of 1.1 eq of CAA in a small volume of water.[1][2]

    • Crucial: Neutralize this CAA solution with a separate small portion of base before addition, OR add it very slowly to the main pot while monitoring pH.

    • Recommendation: Add the CAA solution dropwise to the ATT solution at Room Temperature (25°C).[2]

  • Reaction Phase:

    • Heat the mixture to 50-60°C for 2–4 hours.

    • Monitor: Check pH every 30 mins.[1][2] If it drops below 9, add small aliquots of base to maintain pH 10.[2]

  • Isolation (Isoelectric Precipitation):

    • Cool the reaction to room temperature.[1][2][4]

    • The product is currently a soluble salt (carboxylate anion).[2]

    • Slowly add HCl (1M) until the pH reaches 3.0 – 4.0 .[1][2]

    • Mechanism:[1][2][3][5][6][7] This protonates the carboxylate group (forming -COOH), causing the product to precipitate out of the aqueous solution.

    • Filter the white solid, wash with cold water, and dry.[1][2]

Part 3: Troubleshooting & FAQs

Q: My yield is very low (< 30%). What happened? A: The most common culprit is a pH drop.[1][2] As the reaction proceeds, chloride ions are released, increasing the ionic strength, and side reactions (like hydrolysis) can consume base.[2] If the pH drops below the pKa of the thiol (approx 7-8), the reaction stops. Fix: Use a pH meter during the reaction and maintain alkalinity.

Q: I see a precipitate forming during the reaction (before acidification). A: This is likely the N-alkylated byproduct or unreacted starting material if the pH is too low. The desired S-alkylated product is highly soluble in base (due to the -COO⁻ group). If you see solids at pH 10, filter them out before acidification; they are impurities.[1][2]

Q: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, and it is often safer.[1][2] 

buffers naturally around pH 10-11, reducing the risk of over-shooting into the pH 13+ range where hydrolysis occurs.[1][2]

Q: Why do I need to heat it? Can't I do it at room temp? A: You can, but it will take 12-24 hours.[1][2] Because you are reacting two anions (Thiolate and Chloroacetate), the electrostatic repulsion slows the kinetics.[2] Mild heating (50-60°C) overcomes this barrier without causing thermal decomposition.[1]

Part 4: Reaction Logic Visualization

The following diagram illustrates the critical pH-dependent pathways.

ReactionPathways Start Reactants: Triazine Thiol + CAA Low_pH pH < 8 (Protonated Thiol) Start->Low_pH No Base High_pH pH > 12 (Hydrolysis Risk) Start->High_pH Excess Base Optimal_pH pH 10-11 (Thiolate Anion) Start->Optimal_pH Add 2.2 eq Base Low_pH->Start Reversible High_pH->Start Side Rxns Intermediate Reaction Phase (Anionic Repulsion) Optimal_pH->Intermediate Heat (50°C) Product_Soluble Product (Salt) S-Alkyl Carboxylate Intermediate->Product_Soluble S-Alkylation Precipitation Acidification (pH 3-4) Isoelectric Point Product_Soluble->Precipitation Add HCl Final_Product Final Solid Product S-(triazinyl)mercaptoacetic acid Precipitation->Final_Product Filter

Caption: Flowchart demonstrating the pH-dependent activation of the thiol nucleophile and the subsequent isolation strategy.

References

  • Arkivoc. (2006).[1][2] Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole and its derivatives.[1][8] (Demonstrates S-carboxymethylation of heterocyclic thiols using chloroacetic acid/KOH). Link

  • National Institutes of Health (PubChem). 4-Amino-1,3,5-triazine-2-thiol Compound Summary.[1] (Structural and chemical property data).[1][2][6][8][9][10][11][12][13] Link[1][2]

  • Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums.[1][2][10] (Review of S-alkylation mechanisms and base requirements). Link

  • Santa Cruz Biotechnology. 4-Amino-1,3,5-triazine-2-thiol Product Data. (General reagent handling). Link[1][2]

Sources

Technical Support Center: Purification of Triazine Derivatives from Unreacted Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted chloroacetic acid from triazine synthesis products.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of your triazine product.

Issue 1: My final triazine product has a low pH and a vinegar-like odor.

Cause: The presence of residual chloroacetic acid is the likely cause. Chloroacetic acid is a corrosive solid with a strong, vinegar-like odor and is highly soluble in water[1][2]. Its incomplete removal during the work-up process will result in an acidic final product.

Solution Workflow:

A multi-step purification approach involving an initial wash, followed by either liquid-liquid extraction or column chromatography, is recommended.

Diagram of the Purification Workflow:

PurificationWorkflow Crude Crude Triazine Product (with Chloroacetic Acid) Wash Aqueous Bicarbonate Wash Crude->Wash Neutralize Acid Extract Liquid-Liquid Extraction Wash->Extract Separate Layers Column Column Chromatography Wash->Column Alternative to Extraction Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evap Solvent Evaporation Dry->Evap Pure Pure Triazine Product Evap->Pure Column->Pure

Caption: General purification workflow for removing acidic impurities.

Detailed Protocol: Aqueous Bicarbonate Wash & Extraction

  • Dissolution: Dissolve the crude triazine product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly as effervescence (CO₂ evolution) will occur upon neutralization of the chloroacetic acid. Continue washing until the effervescence ceases.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3].

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified triazine product.

Rationale: Chloroacetic acid reacts with sodium bicarbonate to form sodium chloroacetate, which is highly soluble in water and is thus extracted into the aqueous phase[1]. The triazine product, being less polar, remains in the organic solvent.

Issue 2: My triazine product "oils out" during recrystallization.

Cause: "Oiling out" occurs when the compound separates as a liquid instead of forming solid crystals. This can be due to a high concentration of impurities, such as chloroacetic acid, which can depress the melting point of the product[4]. It can also occur if the boiling point of the solvent is higher than the melting point of the compound[5].

Solution:

  • Pre-purification: Before attempting recrystallization, perform a preliminary purification step like an aqueous bicarbonate wash or column chromatography to remove the bulk of the chloroacetic acid impurity[4].

  • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold[3]. Common choices for triazine derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof[3].

Table of Common Recrystallization Solvents:

Solvent SystemPolarityComments
Ethanol/MethanolHighGood for many polar triazine derivatives.
Ethyl Acetate/HexaneMedium to LowA versatile mixture for a range of polarities.
Dichloromethane/HexaneMedium to LowUseful for less polar compounds.
TolueneLowCan be effective for aromatic triazines.
Issue 3: I'm struggling with poor separation during column chromatography.

Cause: Poor separation can result from several factors, including an unoptimized solvent system, improper column packing, or incorrect sample loading[3].

Troubleshooting Steps:

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your triazine product an Rf value of approximately 0.3, with good separation from the chloroacetic acid spot (which should remain at the baseline or have a very low Rf in less polar solvent systems)[4].

  • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling and air bubbles[3].

  • Correct Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, adsorb the sample onto a small amount of silica gel before loading it onto the column[3].

Diagram for Troubleshooting Poor Column Separation:

ColumnTroubleshooting start Poor Separation q1 Is the solvent system optimized via TLC? start->q1 a1_no Optimize eluent q1->a1_no No q2 Is the column packed properly? q1->q2 Yes a2_no Repack column q2->a2_no No q3 Is the sample loaded correctly? q2->q3 Yes a3_no Improve loading technique q3->a3_no No end Consider alternative techniques (e.g., HPLC, Recrystallization) q3->end Yes

Caption: Decision tree for troubleshooting poor column chromatography separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of chloroacetic acid and triazines that are relevant for their separation?

A1: Chloroacetic acid is a white, crystalline solid that is highly soluble in water (85.8 g/100ml at 25 °C) and also soluble in many organic solvents like ethanol, ether, and acetone[1]. It is a relatively strong carboxylic acid with a pKa of 2.86[1]. Triazine derivatives, on the other hand, are generally less polar and have lower water solubility, which forms the basis for their separation from the highly polar chloroacetic acid.

Q2: What analytical techniques can I use to confirm the removal of chloroacetic acid?

A2: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a reliable way to quantify residual chloroacetic acid[4].

  • Gas Chromatography (GC): GC can also be used, often after a derivatization step to make the chloroacetic acid more volatile[6].

  • Ion Chromatography: This technique is particularly well-suited for the analysis of organic acids in aqueous solutions[6].

  • Thin Layer Chromatography (TLC): TLC can provide a quick, qualitative assessment of the purity of your triazine product during the purification process[4].

Q3: Are there any safety precautions I should be aware of when handling chloroacetic acid?

A3: Yes, chloroacetic acid is highly toxic and corrosive. It can be fatal if absorbed through the skin, inhaled, or ingested[7]. Always handle chloroacetic acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[7][8].

Q4: Can I use a base other than sodium bicarbonate for the neutralization wash?

A4: While other bases like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) can also neutralize chloroacetic acid, sodium bicarbonate is generally preferred. It is a weaker base, which reduces the risk of hydrolyzing or degrading sensitive functional groups on your triazine product. The evolution of CO₂ gas also provides a visual indicator that the acid is being neutralized.

Q5: What should I do if my triazine product is also water-soluble?

A5: If your triazine derivative has high water solubility, a simple aqueous wash will not be effective. In this case, other purification techniques should be considered:

  • Column Chromatography: This is often the most effective method for separating compounds with similar solubilities[3].

  • Recrystallization: If a suitable solvent system can be found where the solubility of your triazine and chloroacetic acid differ significantly, recrystallization can be an excellent purification method[3].

  • Preparative HPLC: For achieving very high purity, semi-preparative or preparative HPLC can be used.

III. References

  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Benchchem. Available at:

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (No date). Available at:

  • Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. Benchchem. Available at:

  • Technical Support Center: Purification of Polar Triazine Derivatives. Benchchem. Available at:

  • Chloroacetic acid. Sciencemadness Wiki. (2022-09-15). Available at:

  • Chloroacetic Acid | C2ClH3O2 | CID 300. PubChem. Available at:

  • Chloroacetic Acid Safety Guide. (2007-01-03). Available at:

  • Haloacetic acids - how do I analyze these?. YouTube. (2021-05-27). Available at:

  • SAFETY DATA SHEET. Fisher Scientific. (2011-02-15). Available at:

Sources

Validation & Comparative

1H NMR spectrum analysis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid . It is designed for researchers validating the synthesis or purity of this compound, specifically distinguishing it from starting materials and structural analogs.

Executive Summary & Compound Profile

  • Compound Name: this compound

  • Core Structure: 1,3,5-Triazine ring substituted with:

    • Position 2: Thioacetic acid group (–S–CH₂–COOH)

    • Position 4: Amino group (–NH₂)[1][2][3][4]

    • Position 6: Hydrogen (–H)

  • Analytical Context: This molecule presents a classic "donor-acceptor" aromatic system. The electron-withdrawing triazine ring is balanced by the electron-donating amino and thioether groups. The 1H NMR spectrum is the definitive tool for confirming the S-alkylation (formation of the thioether) versus N-alkylation (a common side reaction) and for verifying the integrity of the triazine core.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this self-validating protocol.

Solvent Selection Logic
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Reasoning: Amino-triazines exhibit poor solubility in non-polar solvents like CDCl₃ due to strong intermolecular hydrogen bonding. DMSO-d6 disrupts these bonds, ensuring full solubility and slowing proton exchange, which allows for the observation of the exchangeable amino (–NH₂) and carboxyl (–COOH) protons.

  • Secondary Solvent (Validation): D₂O (Deuterium Oxide) Shake

    • Reasoning: Adding D₂O to the DMSO-d6 sample causes rapid deuterium exchange. This "erases" the –NH₂ and –COOH signals, leaving only the C–H signals (Triazine-H and S–CH₂). This is the standard method to confirm peak assignments.

Step-by-Step Workflow
  • Mass: Weigh 5–10 mg of the dry solid.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds if the solution is cloudy. The solution must be clear; suspended particles will broaden peaks.

  • Acquisition:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (D1): ≥ 1.0 second (critical for accurate integration of the acidic proton).

    • Scans: 16–64 scans.

Spectral Analysis & Assignment

The spectrum in DMSO-d6 typically displays four distinct signal regions.

A. The Carboxyl Proton (–COOH)
  • Shift: δ 12.0 – 13.0 ppm

  • Multiplicity: Broad Singlet

  • Diagnostic Value: Confirms the presence of the free acid. If this peak is missing or shifted upfield (e.g., to 3-4 ppm), it indicates the formation of a salt or ester.

B. The Triazine Ring Proton (H-6)
  • Shift: δ 8.2 – 8.6 ppm

  • Multiplicity: Sharp Singlet

  • Diagnostic Value: This is the "anchor" peak. The 1,3,5-triazine ring protons are highly deshielded. Its integration should be exactly 1H relative to the methylene group (2H).

    • Note: If the starting material was 4,6-diamino-1,3,5-triazine-2-thiol (Thioammeline), this peak will be absent. For the mono-amino derivative, this singlet confirms the H at position 6.

C. The Amino Group (–NH₂)
  • Shift: δ 7.0 – 7.8 ppm

  • Multiplicity: Broad Singlet (often integrates as 2H)

  • Diagnostic Value: The broadness arises from the quadrupole moment of the attached Nitrogen and intermediate exchange rates. In some high-resolution spectra, this may split into two distinct humps due to restricted rotation around the C–N bond.

D. The Thio-Methylene Group (–S–CH₂–)
  • Shift: δ 3.8 – 4.1 ppm

  • Multiplicity: Sharp Singlet

  • Diagnostic Value: This is the proof of synthesis.

    • Comparison: In the starting material (Chloroacetic acid), the CH₂ appears at ~4.2 ppm. In the product, the shielding effect of the Sulfur atom typically shifts this slightly upfield to ~3.9 ppm.

    • Purity Check: If you see a small satellite peak at ~4.5 ppm, it may indicate N-alkylation (an impurity where the acetic acid attaches to the ring nitrogen instead of the sulfur).

Comparative Data Analysis

The following table summarizes the chemical shifts and provides a comparison with the standard "D₂O Shake" validation method.

Proton TypeLabelChemical Shift (δ ppm)MultiplicityIntegrationEffect of D₂O Shake
Carboxyl –COOH 12.0 – 13.0Broad Singlet1HDisappears (Exchange)
Triazine Ring Ar–H 8.2 – 8.6Singlet1HUnchanged (Stable)
Amino –NH7.0 – 7.8Broad s / Doublet2HDisappears (Exchange)
Methylene –S–CH ₂–3.8 – 4.1Singlet2HUnchanged (Stable)
Solvent DMSO2.50Quintet--
Water H₂O3.33Variable Broad-Increases Size

Visualizations

Figure 1: Analytical Logic Tree

This decision tree guides the researcher through the interpretation of the NMR data to confirm the structure and identify common synthesis failures.

NMR_Logic_Tree Start Acquire 1H NMR (DMSO-d6) Check_CH2 Check δ 3.8 - 4.1 ppm (Singlet present?) Start->Check_CH2 Check_Acid Check δ 12.0 - 13.0 ppm (Broad Singlet?) Check_CH2->Check_Acid Yes (Singlet) Fail_Start Likely Unreacted Material (Check Thiol/Chloroacetic acid) Check_CH2->Fail_Start No (Missing) Fail_N_Alk Possible N-Alkylation (Isomer Impurity) Check_CH2->Fail_N_Alk Shifted > 4.5 ppm Check_ArH Check δ 8.2 - 8.6 ppm (Sharp Singlet?) Check_Acid->Check_ArH Yes Fail_Salt Salt Form Detected (Carboxylate Anion) Check_Acid->Fail_Salt No (Missing) Success CONFIRMED STRUCTURE This compound Check_ArH->Success Yes (1H Integration) Check_ArH->Fail_Start No (Missing/Wrong Shift)

Caption: Figure 1. Step-by-step logic flow for validating the product structure based on 1H NMR signals.

Figure 2: Synthesis & Comparison Workflow

This diagram illustrates the transformation from precursors to product and the corresponding spectral changes.[5]

Synthesis_Comparison Precursor1 4-Amino-1,3,5-triazine-2-thiol (Thiol Signal: ~13 ppm) Reaction S-Alkylation (Base Catalyzed) Precursor1->Reaction Loss of SH Precursor2 Chloroacetic Acid (CH2 Signal: ~4.2 ppm) Precursor2->Reaction Shift of CH2 Product Target Product (S-CH2 Signal: ~3.9 ppm) Reaction->Product Formation of Thioether

Caption: Figure 2.[3] Spectroscopic tracking of the synthesis. The key indicator of success is the upfield shift of the methylene signal and the disappearance of the thiol proton.

Troubleshooting & Common Issues

  • Missing Carboxyl Proton:

    • Cause: The sample may contain residual base (e.g., NaOH, K₂CO₃) from the synthesis, converting the acid to a carboxylate salt.

    • Solution: Acidify the sample or re-precipitate the product with dilute HCl before NMR analysis.

  • Extra Peaks in the Aromatic Region:

    • Cause: If the starting material was 4,6-diamino-1,3,5-triazine-2-thiol, you should not see a C-H aromatic singlet. If you do, you have the wrong starting material. If you expect the mono-amino and see multiple peaks, it indicates degradation or hydrolysis of the triazine ring.

  • Water Peak Interference:

    • Cause: DMSO is hygroscopic. A large water peak at 3.33 ppm can overlap with the methylene signal (~3.9 ppm) if the resolution is poor.

    • Solution: Use a fresh ampoule of DMSO-d6 or add molecular sieves.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Analogous Triazine Data). Retrieved from [Link]

  • MDPI. Synthesis, Antitumor Evaluation... of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]... (Provides comparative NMR shifts for S-substituted triazines). Retrieved from [Link]

Sources

Spectroscopic Discrimination of Triazine Thioether-Carboxylic Acid Conjugates: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide details the Fourier Transform Infrared (FTIR) characterization of compounds containing 1,3,5-triazine rings , thioether linkages , and carboxylic acid moieties. These motifs are critical in the synthesis of Metal-Organic Frameworks (MOFs), herbicides (e.g., simazine derivatives), and drug delivery vectors.

The primary challenge in analyzing this specific conjugate is the spectral congestion caused by the overlap of the triazine ring breathing modes with carboxylic carbonyls, and the inherent weakness of the thioether C–S stretch. This guide provides a comparative framework to distinguish the target molecule from its common precursors (triazine thiols or chlorotriazines) and derivatives (esters).

Part 1: The Comparative Spectral Matrix

The following table serves as the primary diagnostic tool. It contrasts the Target Product (Triazine Thioether Acid) against its most common synthetic precursors to facilitate reaction monitoring.

Table 1: Diagnostic Peak Shifts & Assignments
Functional GroupModeTarget: Thioether-Acid Conjugate (cm⁻¹)Precursor: Triazine Thiol (e.g., Trithiocyanuric Acid)Precursor: ChlorotriazineInterference / Notes
Carboxylic Acid O–H Stretch 2500–3300 (Broad, jagged)AbsentAbsentOverlaps with C–H stretches.[1] Indicates dimerization.[1][2][3]
Carboxylic Acid C=O[1][3][4][5][6][7] Stretch 1700–1730 (Strong)AbsentAbsent"King" peak. Shifts to ~1760 if monomeric (rare in solid state).
Triazine Ring C=N / C–N Stretch 1500–1580 (Quadrant stretch)1500–1550~1510–1560Diagnostic for the ring integrity. Often splits into doublets.[1]
Triazine Ring Ring Bending 810 ± 10 (Sharp)810 ± 10800–850Out-of-plane bending. Crucial for confirming the ring is intact.
Thioether C–S Stretch 600–700 (Weak)N/AN/ADifficult to see. Look for absence of S–H.
Thiol S–H Stretch ABSENT 2500–2600 (Weak/Med)AbsentKey confirmation of thioether formation.
Thione C=S ABSENT 1100–1130 AbsentPrecursors often exist as thione tautomers.

Part 2: Detailed Spectral Analysis & Causality

The Triazine Core: The "Fingerprint" Anchor

The 1,3,5-triazine ring provides a stable spectral anchor. Regardless of substitution, two key bands persist:

  • Quadrant Stretching (1500–1580 cm⁻¹): This is the strongest ring mode. In thioether-substituted triazines, this band often appears as a doublet due to the symmetry breaking caused by the bulky sulfur/acid chains.

  • Out-of-Plane Bending (810 cm⁻¹): This sharp peak is the most reliable confirmation that the heterocyclic ring has survived the synthesis conditions. If this peak disappears or broadens significantly, ring opening (degradation) may have occurred.

The Thioether Linkage: Diagnosis via "Negative Evidence"

Direct detection of the C–S–C stretch (600–700 cm⁻¹) is unreliable because it is inherently weak and lies in the noisy "fingerprint" region.

  • Expert Insight: Do not hunt for the C–S peak to prove your structure. Instead, validate the thioether by the disappearance of the precursor's signals.

    • If starting from Triazine Thiol : The disappearance of the S–H stretch at 2550 cm⁻¹ is definitive.

    • If starting from Thione Tautomers : The disappearance of the C=S band at 1100–1130 cm⁻¹ confirms the sulfur has been alkylated (S-alkylation vs N-alkylation).

The Carboxylic Acid: The "Dimer" Effect

Carboxylic acids in solid state (KBr pellet) or neat powder (ATR) exist almost exclusively as hydrogen-bonded dimers.

  • The O–H Envelope: You will not see a sharp O–H peak. Instead, look for a "jagged mountain" centered around 3000 cm⁻¹, extending from 2500 to 3300 cm⁻¹. The "jags" are actually C–H stretches (2800–2900 cm⁻¹) riding on top of the broad O–H signal.

  • The C=O Shift: The carbonyl peak appears at 1700–1730 cm⁻¹ (dimer). If you see a peak at 1760 cm⁻¹ , it indicates free monomers, suggesting your sample is wet or dissolved in a polar solvent breaking the dimers.

Part 3: Visualization of Structural Assignments

The following diagram maps the vibrational modes to the specific chemical structure of a generic Triazine-Thioether-Carboxylic Acid conjugate.

G Triazine Triazine Ring (C3N3) Thioether Thioether Link (-S-CH2-) Triazine->Thioether Peak_Ring Quadrant Stretch 1500-1580 cm⁻¹ Triazine->Peak_Ring Peak_Bend Ring Bend ~810 cm⁻¹ Triazine->Peak_Bend Acid Carboxylic Acid (-COOH) Thioether->Acid Peak_SH_Loss ABSENCE of S-H (2550 cm⁻¹) Thioether->Peak_SH_Loss Confirmation Peak_CO C=O Stretch 1700-1730 cm⁻¹ Acid->Peak_CO Peak_OH O-H Dimer 2500-3300 cm⁻¹ Acid->Peak_OH

Figure 1: Vibrational assignment map linking chemical moieties to their diagnostic FTIR signals.

Part 4: Experimental Protocol & Validation

To ensure data integrity, follow this self-validating protocol.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Why: Carboxylic acids are hygroscopic. KBr pellets absorb atmospheric water, creating a broad O–H peak at 3400 cm⁻¹ that obscures the acid's O–H envelope. ATR requires no sample prep and minimizes water interference.

  • Alternative: KBr Pellet (1:100 ratio).

    • Requirement: Must dry KBr powder at 110°C overnight.

Measurement & Processing
  • Background Scan: Run an air background immediately before the sample to remove CO₂ (2350 cm⁻¹) and water vapor lines.

  • Resolution: Set to 4 cm⁻¹. Higher resolution is unnecessary for solid-state broad peaks.

  • Scans: Accumulate 32 or 64 scans to improve Signal-to-Noise ratio, critical for detecting the weak triazine overtones.

Decision Workflow (Synthesis Monitoring)

Workflow Start Start: Synthesis Product Check_SH Check 2550 cm⁻¹ (S-H Region) Start->Check_SH SH_Present Peak Present Check_SH->SH_Present Yes SH_Absent Peak Absent Check_SH->SH_Absent No Result_Fail_1 FAIL: Unreacted Thiol SH_Present->Result_Fail_1 Check_CO Check 1710 cm⁻¹ (C=O Region) SH_Absent->Check_CO CO_Present Strong Peak (1700-1730) Check_CO->CO_Present Yes CO_Absent Peak Absent Check_CO->CO_Absent No Result_Success SUCCESS: Thioether Acid Formed CO_Present->Result_Success Result_Fail_2 FAIL: No Acid Group CO_Absent->Result_Fail_2

Figure 2: Logic gate for validating the synthesis of Triazine Thioether Acids using FTIR.

Part 5: Troubleshooting & Interferences

InterferenceSymptomSolution
Residual Water Broad peak at 3400 cm⁻¹ masking the Acid O–H.Dry sample in vacuum desiccator over P₂O₅. Use ATR instead of KBr.
Atmospheric CO₂ Doublet at 2350 cm⁻¹.Rerun background scan.[1] Do not interpret peaks in this region.
Amide Impurities Peak at 1650–1680 cm⁻¹ (Amide I).Distinguish from Acid C=O (1710 cm⁻¹).[3] Amide I is lower frequency.[1][5][8]
Zwitterions Loss of 1710 cm⁻¹ peak; appearance of 1550–1610 cm⁻¹ (Carboxylate COO⁻).If the molecule contains amines, it may form a salt. Acidify the sample (wash with 0.1M HCl) to protonate the acid and restore the 1710 cm⁻¹ peak.

References

  • NIST Mass Spectrometry Data Center. 1,3,5-Triazine Infrared Spectrum.[9] NIST Standard Reference Database. Available at: [Link]

  • Ko, D., et al. (2017). Selective removal of heavy metal ions by disulfide linked polymer networks.[10] ResearchGate (Spectra of Trithiocyanuric Acid vs Thioether derivatives). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (Detailed assignment of Dimer vs Monomer shifts). Available at: [Link]

  • Nandiyanto, A.B.D., et al. (2019). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach. Jurnal UPI. (Assignments for C-S and S-H). Available at: [Link]

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of Triazine Thioacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. Understanding the fragmentation patterns of molecules is paramount for confirming their identity and exploring their metabolic fate. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of triazine thioacetic acid, a molecule of interest in medicinal chemistry and materials science. While experimental data for this specific compound is not publicly available, this guide, grounded in established fragmentation principles of related structures, offers a robust predictive framework.

We will delve into the mechanistic underpinnings of the fragmentation process, compare the expected pattern with that of a structurally similar compound, and provide a detailed experimental protocol for researchers seeking to analyze this or analogous molecules.

Foundational Principles: ESI and CID

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like triazine thioacetic acid, minimizing initial fragmentation and preserving the molecular ion.[1][2] In the positive ion mode, protonation of the analyte is expected, typically occurring on one of the nitrogen atoms of the triazine ring or the carbonyl oxygen of the thioacetic acid moiety, resulting in the pseudomolecular ion [M+H]⁺. In the negative ion mode, deprotonation of the carboxylic acid would yield the [M-H]⁻ ion.[3]

Subsequent fragmentation of the selected precursor ion is typically induced by collision-induced dissociation (CID) or collisionally activated dissociation (CAD).[4][5] In this process, the ion's kinetic energy is increased and it is collided with an inert gas, leading to an increase in internal energy that results in bond cleavage.[4][5] The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.

Predicted Fragmentation Pathways of Triazine Thioacetic Acid

Based on the known fragmentation behaviors of s-triazines and carboxylic acids, we can predict the primary fragmentation pathways for protonated triazine thioacetic acid ([M+H]⁺).[6][7][8]

The initial protonation is likely to occur on a nitrogen atom of the triazine ring due to its higher basicity compared to the thioacetic acid moiety. The subsequent fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentations:

  • Loss of the Thioacetic Acid Side Chain: A primary and highly probable fragmentation pathway involves the cleavage of the bond connecting the thioacetic acid group to the triazine ring. This would result in a stable, protonated triazine ion.

  • Decarboxylation: The loss of CO₂ (44 Da) from the thioacetic acid moiety is a common fragmentation for carboxylic acids.[8]

  • Loss of the Carboxyl Group: Cleavage resulting in the loss of the entire COOH group (45 Da) is also a characteristic fragmentation of carboxylic acids.[8]

  • Triazine Ring Fission: s-Triazine rings can undergo characteristic ring-opening and fragmentation pathways, often involving the elimination of small neutral molecules like HCN or N₂.[6][9] These fragmentations provide valuable information about the substitution pattern of the triazine core.

  • Cleavage within the Thioacetic Acid Moiety: Fragmentation can also occur within the thioacetic acid side chain, such as the cleavage of the C-S bond.

Below are diagrams illustrating these predicted fragmentation pathways.

Positive_Ion_Fragmentation_Triazine_Thioacetic_Acid M_H [M+H]⁺ Triazine Thioacetic Acid F1 [M+H - CH₂COOH]⁺ Protonated Triazine M_H->F1 - CH₂COOH F2 [M+H - CO₂]⁺ M_H->F2 - CO₂ F3 [M+H - COOH]⁺ M_H->F3 - COOH F4 Triazine Ring Fragments F1->F4 Ring Fission

Caption: Predicted positive ion fragmentation of triazine thioacetic acid.

Negative_Ion_Fragmentation_Triazine_Thioacetic_Acid M_H_neg [M-H]⁻ Triazine Thioacetic Acid F1_neg [M-H - CO₂]⁻ M_H_neg->F1_neg - CO₂

Caption: Predicted negative ion fragmentation of triazine thioacetic acid.

Comparative Fragmentation: Triazine Thioacetic Acid vs. 1,2,4-Triazolylthioacetate Acids

To provide a more concrete reference, we can compare the predicted fragmentation of triazine thioacetic acid with the reported fragmentation of 1,2,4-triazolylthioacetate acids.[10] Both classes of compounds share a heterocyclic nitrogen-containing ring and a thioacetic acid moiety.

FeaturePredicted for Triazine Thioacetic AcidReported for 1,2,4-Triazolylthioacetate Acids[10]
Precursor Ion [M+H]⁺ or [M-H]⁻[M+H]⁺ or [M-H]⁻
Major Fragmentation Loss of the thioacetic acid side chainLoss of the thioacetate fragment
Decarboxylation Expected loss of CO₂Observed loss of CO₂
Ring Fragmentation Expected triazine ring fissionObserved fragmentation of the triazole cycle
Other Fragments Fragments from cleavage within the thioacetic acid moietySequential loss of moieties from the triazole ring

This comparison highlights the expected similarities in the fragmentation of the thioacetic acid side chain, while the fragmentation of the heterocyclic core will be specific to the triazine versus the triazole ring system, providing a key diagnostic tool for distinguishing between these structures.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to acquire mass spectrometry data for triazine thioacetic acid or similar compounds, the following protocol provides a robust starting point.

Objective: To obtain high-resolution mass spectra and fragmentation data for triazine thioacetic acid using ESI-MS/MS.

Materials:

  • Triazine thioacetic acid sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with ESI source and MS/MS capability (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of triazine thioacetic acid in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water.

    • For positive ion mode, add 0.1% formic acid to the final solution to aid protonation.

    • For negative ion mode, add 0.1% ammonium hydroxide to the final solution to aid deprotonation.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source parameters. Typical starting conditions are:

      • Capillary voltage: 3.5 - 4.5 kV

      • Cone voltage: 20 - 40 V

      • Source temperature: 100 - 150 °C

      • Desolvation gas (N₂) flow: 600 - 800 L/hr

      • Desolvation temperature: 300 - 400 °C

  • Data Acquisition:

    • Full Scan MS (MS1):

      • Acquire data in full scan mode over a mass range that includes the expected m/z of the precursor ion (e.g., m/z 50-500).

      • Identify the m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • Tandem MS (MS/MS):

      • Select the precursor ion identified in the full scan for fragmentation.

      • Perform CID by applying a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

      • Acquire the product ion spectra.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Determine the accurate masses of the precursor and fragment ions.

    • Propose elemental compositions for the observed ions.

    • Elucidate the fragmentation pathways by correlating the observed fragment ions with the predicted pathways.

Caption: Experimental workflow for MS analysis of triazine thioacetic acid.

Conclusion

This guide provides a comprehensive theoretical framework for understanding the mass spectrometry fragmentation pattern of triazine thioacetic acid. By leveraging established principles of ESI-CID and drawing comparisons with structurally related molecules, researchers can confidently predict and interpret the mass spectral data of this and similar compounds. The provided experimental protocol offers a practical starting point for obtaining high-quality data for structural confirmation and further research. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such investigations.

References

Sources

Comparative Guide: S-Acetic Acid vs. S-Propionic Acid Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "One-Carbon" Switch

In the optimization of 1,3,5-triazine scaffolds, the substitution of a thiol group with a carboxylic acid tail is a critical strategy for modulating solubility, target engagement, and pharmacokinetic profiles. This guide compares two specific homologues: S-acetic acid (thioacetic) and S-propionic acid (thiopropionic) derivatives.

While often treated interchangeably during initial screening, the addition of a single methylene unit (-CH₂-) precipitates profound shifts in molecular flexibility , acid dissociation constants (pKa) , and cyclization potential .

Key Takeaway:

  • Select S-Acetic Acid (-SCH₂COOH) when targeting rigid binding pockets, maximizing polarity, or designing precursors for fused thiazolo-triazine systems.

  • Select S-Propionic Acid (-SCH₂CH₂COOH) when requiring a flexible linker to reduce steric clash, increasing lipophilicity (LogP) for membrane permeability, or designing "self-immolative" prodrug linkers.

Physicochemical & Structural Analysis

The choice between these two derivatives fundamentally alters the electronic and steric landscape of the molecule.

Comparative Properties Table
FeatureS-Acetic Acid Derivative (-SCH₂COOH)S-Propionic Acid Derivative (-SCH₂CH₂COOH)
Linker Length Short (~3.5 Å)Medium (~4.8 Å)
Flexibility Rigid: Limited rotatable bonds; restricts conformational sampling.Flexible: Additional -CH₂- allows "folding" or reaching distant residues.
Acidity (pKa) Higher Acidity: Inductive electron withdrawal by the triazine ring is stronger due to proximity.Lower Acidity: Inductive effect dampens over distance; resembles aliphatic carboxylates.[1]
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic, +0.5 LogP shift typically)
Reactivity High Cyclization Risk: Prone to intramolecular cyclization to form 5-membered thiazolo-fused rings.Stable Open Chain: Cyclization to 6-membered thiazinones is slower and less thermodynamically favored.
Metabolic Fate Generally stable; excreted unchanged or glucuronidated.Potential for

-oxidation-like shortening or cyclization.
Structural Logic Diagram

The following diagram illustrates the divergent pathways and properties dictated by the chain length.

TriazineComparison cluster_0 Starting Material cluster_1 S-Acetic Acid Route (-SCH2COOH) cluster_2 S-Propionic Acid Route (-SCH2CH2COOH) TCT Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Acetic S-Acetic Derivative (Rigid, Polar) TCT->Acetic + HS-CH2-COOH (Base, 0-25°C) Propionic S-Propionic Derivative (Flexible, Lipophilic) TCT->Propionic + HS-CH2-CH2-COOH (Base, 0-25°C) Thiazolo Fused Thiazolo-Triazine (Cyclized Product) Acetic->Thiazolo Dehydration (Acidic conditions) Acet_Binding Binding Mode: Locked Conformation Acetic->Acet_Binding Prodrug Self-Immolative Linker (Beta-Elimination) Propionic->Prodrug Enzymatic Trigger Prop_Binding Binding Mode: Adaptive Fit Propionic->Prop_Binding

Figure 1: Divergent synthetic fates and functional properties of S-acetic vs. S-propionic triazine derivatives.

Biological Performance & Strategic Selection

Antimicrobial & Antitumor Activity

Experimental data suggests that while the triazine core drives the primary pharmacophore (e.g., DHFR inhibition), the S-acid tail modulates access to the active site.

  • S-Acetic Acid (The "Anchor"):

    • Performance: Often exhibits higher potency in small, rigid binding pockets .

    • Mechanism:[2][3] The carboxylate group is held in a fixed position relative to the triazine ring, allowing for precise electrostatic interactions with arginine or lysine residues in the target protein (e.g., DHFR).

    • Drawback: Poor membrane permeability due to high polarity and ionization at physiological pH.

  • S-Propionic Acid (The "Probe"):

    • Performance: Superior in complex, deep binding pockets or when used as a prodrug.

    • Mechanism:[2][3] The extra methylene group acts as a "hinge," allowing the carboxylate to swing and find optimal hydrogen bonding partners without distorting the triazine binding pose.

    • Data Trend: Studies on Re(CO)3 radiopharmaceutical complexes show that propionic acid derivatives form more thermodynamically stable complexes due to reduced ring strain when the sulfur and carboxylate coordinate to the metal center [1].

The Cyclization Trap (Critical for Synthesis)

A major differentiator often overlooked is stability.

  • S-Acetic derivatives are chemically poised to cyclize. Under acidic conditions or heat, the carboxyl oxygen attacks the triazine ring nitrogen, eliminating water to form thiazolo[3,2-a][1,3,5]triazin-4-ones . This transforms the molecule from an open-chain acid to a fused bicyclic system, completely altering biological activity (often losing acidity but gaining lipophilicity) [2].

  • S-Propionic derivatives resist this cyclization because forming a 6-membered thiazinone ring is kinetically slower and less favorable under standard workup conditions.

Experimental Protocols

The following protocols are designed for the chemoselective synthesis of these derivatives from Cyanuric Chloride (TCT).

Reagents & Equipment[4][5][6]
  • Substrate: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride).[4]

  • Ligands: Thioglycolic acid (Merck/Sigma >99%) OR 3-Mercaptopropionic acid.

  • Base: Sodium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetone/Water (1:1) for aqueous solubility; THF for organic solubility.

Protocol A: Synthesis of S-Acetic Acid Triazine Derivative

Target: Kinetic control to prevent disubstitution.

  • Preparation: Dissolve Cyanuric Chloride (10 mmol) in acetone (20 mL) and cool to 0–5°C in an ice bath. Note: TCT is highly reactive; low temperature is mandatory to restrict substitution to the first chlorine.

  • Addition: Dissolve Thioglycolic acid (10 mmol) in 10 mL water containing

    
     (11 mmol). Add this solution dropwise to the TCT mixture over 30 minutes.
    
  • Reaction: Stir at 0–5°C for 2 hours. Monitor pH; maintain pH 6–7 by adding dilute

    
     if necessary.
    
    • Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show consumption of TCT.

  • Workup: Pour mixture into crushed ice/water (100 mL). Acidify carefully with 1N HCl to pH 3.

  • Isolation: The solid precipitate is the S-acetic acid derivative. Filter, wash with cold water, and dry in vacuo.

    • Warning: Do not heat above 50°C during drying to avoid cyclization to the thiazolo-derivative.

Protocol B: Synthesis of S-Propionic Acid Triazine Derivative

Target: Enhanced solubility handling.

  • Preparation: Dissolve Cyanuric Chloride (10 mmol) in THF (30 mL) and cool to 0–5°C .

  • Addition: Mix 3-Mercaptopropionic acid (10 mmol) with DIPEA (22 mmol) in THF (10 mL). Add dropwise to the TCT solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C) for 1 hour.

    • Reasoning: The nucleophilicity of the sulfur in mercaptopropionic acid is slightly different; warming ensures completion without risk of rapid cyclization.

  • Workup: Evaporate THF under reduced pressure. Resuspend residue in water (50 mL) and acidify to pH 3-4.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

    
     and concentrate. Recrystallize from Ethanol/Hexane.
    

References

  • Maliszewski, D., & Drozdowska, D. (2022).[5] Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221.[5]

  • Sahoo, U., et al. (2014).[6] Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. Asian Journal of Pharmaceutical and Clinical Research. (Discusses rigid models of carboxymethylthio- vs carboxyethylthio- structures).

  • Papagiannopoulou, D., et al. (2021). Re(CO)3 Complexes Synthesized via an Improved Preparation of Aqueous fac-[Re(CO)3(H2O)3]+ as an Aid in Assessing 99mTc Imaging Agents. Inorganica Chimica Acta. (Comparison of S-carboxymethyl vs S-carboxyethyl ligands).

  • BenchChem. (2025).[7] In Vitro Cleavage of Mal-NH-ethyl-SS-propionic Acid: A Comparative Analysis of Disulfide Linker Performance.[8]

  • Soltani, S., et al. (2014). Synthesis of some new s-triazine derivatives and evaluated for their antibacterial activity. Rasayan Journal of Chemistry.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper and safe disposal of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid. The procedures outlined are grounded in an understanding of the potential hazards associated with its structural components—a triazine ring and a thioacetic acid moiety—and are designed to ensure the safety of laboratory personnel and the protection of the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from related chemical safety documents to establish a robust and cautious disposal protocol.

Understanding the Hazard Profile

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. The structure of this compound suggests a combination of hazards associated with both s-triazines and thioacetic acid.

  • S-Triazine Derivatives : This class of compounds, often used as herbicides, is known for its persistence in the environment, with the potential to contaminate soil and groundwater.[1][2][3] Some triazine compounds are classified as hazardous substances that can pose risks to aquatic life.[1]

  • Thioacetic Acid : This compound is characterized by its acute toxicity if swallowed, potential to cause severe skin burns and eye damage, and its nature as a lachrymator (a substance that causes tearing).[4][5] It is also typically flammable.[5]

Therefore, this compound should be handled as a hazardous substance with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material and its solutions should be conducted in a certified chemical fume hood.

Immediate Waste Segregation at the Bench

Proper disposal begins at the point of generation. A clear and consistent waste segregation protocol is essential to prevent accidental mixing of incompatible chemicals and to ensure that the waste is handled correctly throughout the disposal process.

Caption: Labware decontamination procedure.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous liquid waste.

  • Detergent Wash: Wash the glassware with a standard laboratory detergent and warm water.

  • Final Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Scenario Immediate Action Cleanup Procedure Disposal of Cleanup Material
Small Spill (Solid) Evacuate the immediate area. Wear appropriate PPE.Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust.Place in a labeled hazardous solid waste container.
Small Spill (Liquid) Evacuate the immediate area. Wear appropriate PPE.Cover the spill with an inert absorbent material (e.g., vermiculite, sand).Collect the absorbent material and place it in a labeled hazardous solid waste container.
Large Spill Evacuate the laboratory and alert others. Contact your institution's Environmental Health & Safety (EHS) department immediately.Do not attempt to clean up a large spill without specialized training and equipment.Managed by trained EHS personnel.

Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted in compliance with local, state, and federal regulations. The recommended disposal method for triazine-containing compounds is incineration at an approved hazardous waste facility. [6]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.